Technical Documentation Center

2-methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine
  • CAS: 10066-82-7

Core Science & Biosynthesis

Foundational

Pharmacological Profiling and Receptor Binding Affinity of 2-methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary & Chemical Identity The compound 2-methyl-1-(6-methyl-1H-indol-3-yl)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary & Chemical Identity

The compound 2-methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine (CAS RN: 10066-82-7), frequently referred to in pharmacological literature by its structural shorthand 6-methyl-α,α-dimethyltryptamine (6-Me-α,α-DMT) , represents a highly sterically hindered, lipophilic derivative within the indolethylamine class.

As a Senior Application Scientist evaluating novel psychoactive scaffolds and neurotherapeutic leads, understanding the structure-activity relationship (SAR) of this molecule is critical. The dual substitution—both at the alpha carbon of the ethylamine chain and the 6-position of the indole ring—fundamentally shifts the molecule's pharmacodynamic profile from a simple direct-acting serotonin agonist to a complex monoamine modulator with high resistance to enzymatic degradation .

Structure-Activity Relationship (SAR) & Predictive Binding Profile

Because empirical high-throughput screening data for CAS 10066-82-7 is strictly limited to specialized research chemical databases , its receptor binding affinity must be decoded through rigorous SAR analysis of its foundational analogs: α-methyltryptamine (AMT) and α,α-dimethyltryptamine.

Mechanistic Causality of Substitutions:
  • α,α-Dimethylation: The addition of two methyl groups at the alpha carbon creates severe steric hindrance around the primary amine. This structural choice has two causal effects:

    • Metabolic Resistance: It completely abolishes the molecule's susceptibility to oxidative deamination by Monoamine Oxidase (MAO-A and MAO-B), drastically increasing its biological half-life.

    • Target Shift: The bulky alpha-carbon shifts the binding preference toward Trace Amine-Associated Receptor 1 (TAAR1) and monoamine transporters, facilitating monoamine release rather than pure orthosteric receptor agonism.

  • 6-Methylation: Methylation at the 6-position of the indole core alters the electronic distribution of the aromatic system and increases lipophilic bulk. In simple tryptamine analogues, 6-substitution has been empirically proven to enhance binding affinity for the Serotonin Transporter (SERT) and the 5-HT2A/2C receptor subtypes, often acting as a reliable probe for 5-HT receptor classification .

Quantitative Data Summary

Based on the established SAR of its immediate structural neighbors, the predicted equilibrium dissociation constants ( Ki​ ) for 6-Me-α,α-DMT are summarized below.

Target Receptor / TransporterPredicted Ki​ (nM)Functional RoleReference Analog Basis
5-HT2A 15 - 35Partial/Full Agonist6-Me-AMT / α,α-DMT
5-HT2C 20 - 45Full Agonist6-Me-AMT / α,α-DMT
5-HT2B 5 - 15Full Agonistα-methyltryptamines
TAAR1 10 - 50Full AgonistAmphetamines / α,α-DMT
SERT 40 - 90Reuptake Inhibition / Release6-Me-AMT
DAT > 1000NegligibleTryptamine scaffold
NET 250 - 500Weak Reuptake Inhibitionα,α-DMT

Mechanistic Signaling Pathways

Upon binding to its primary targets, 6-Me-α,α-DMT initiates distinct intracellular signaling cascades. At the 5-HT2A receptor, it acts via the Gq-protein pathway to mobilize intracellular calcium. At TAAR1, it acts via the Gs-protein pathway to accumulate cAMP.

SignalingPathway cluster_Gq 5-HT2A Receptor Signaling (Gq) cluster_Gs TAAR1 Signaling (Gs) Compound 6-Me-α,α-DMT (CAS 10066-82-7) HT2A 5-HT2A Receptor Compound->HT2A Agonism TAAR1 TAAR1 Compound->TAAR1 Agonism Gq Gq Protein HT2A->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 Gs Gs Protein TAAR1->Gs AC Adenylyl Cyclase (AC) Gs->AC cAMP cAMP Accumulation AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA

Figure 1: Dual mechanistic signaling pathways of 6-Me-α,α-DMT via 5-HT2A (Gq) and TAAR1 (Gs).

Experimental Methodologies for Pharmacological Validation

To empirically validate the predicted binding affinities and functional efficacies of 6-Me-α,α-DMT, the following self-validating experimental workflows must be executed. These protocols are designed to account for the compound's high lipophilicity and specific GPCR coupling.

Protocol 1: Radioligand Competition Binding Assay (Affinity Determination)

Objective: Determine the equilibrium dissociation constant ( Ki​ ) of 6-Me-α,α-DMT at the human 5-HT2A receptor.

Causality & Self-Validation: We utilize [³H]Ketanserin because it selectively labels the 5-HT2A orthosteric site. To ensure the assay is self-validating, unlabelled Ketanserin (10 µM) is used to define non-specific binding (NSB), and a known reference agonist (e.g., DOI) is run in parallel to confirm assay sensitivity and dynamic range.

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing h5-HT2A in ice-cold assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

    • Expert Rationale: The inclusion of Mg²⁺ is critical for stabilizing the high-affinity, G-protein-coupled state of the receptor, which is necessary for accurate agonist binding evaluation.

  • Ligand Incubation: In a 96-well plate, combine 50 µL of[³H]Ketanserin (final concentration 2 nM), 50 µL of 6-Me-α,α-DMT at varying concentrations ( 10−11 to 10−5 M), and 100 µL of the membrane suspension.

  • Equilibration: Incubate the plate at 37°C for 60 minutes. This ensures steady-state equilibrium is reached without risking thermal degradation of the receptor proteins.

  • Filtration & Harvesting: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI).

    • Expert Rationale: PEI confers a positive charge to the filter matrix, drastically reducing the non-specific binding of the highly lipophilic, α,α-dimethylated test compound.

  • Quantification: Wash the filters three times with ice-cold buffer, dry them, and add liquid scintillation cocktail. Read the radioactivity (CPM) using a microplate scintillation counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression (four-parameter logistic equation) and convert it to Ki​ via the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol 2: Functional FLIPR Calcium Mobilization Assay (Efficacy Determination)

Objective: Determine the functional efficacy ( Emax​ ) and potency ( EC50​ ) of 6-Me-α,α-DMT at the Gq-coupled 5-HT2A receptor.

Causality & Self-Validation: Measuring intracellular calcium ( Ca2+ ) flux provides a direct, real-time readout of Gq-protein activation. Serotonin (5-HT) is used as the reference standard (defined as 100% efficacy) to establish the maximum dynamic range and calculate the Z'-factor, ensuring assay robustness ( Z′>0.5 ).

Step-by-Step Workflow:

  • Cell Plating: Seed h5-HT2A-HEK293 cells in 384-well black-wall, clear-bottom plates at a density of 15,000 cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Dye Loading: Remove the culture media and add 20 µL of Fluo-4 AM calcium-sensitive dye dissolved in HBSS buffer containing 20 mM HEPES and 2.5 mM probenecid.

    • Expert Rationale: Probenecid is a vital addition; it inhibits multidrug resistance proteins (e.g., MRP) expressed in HEK cells, preventing the premature efflux of the fluorescent dye from the cytosol.

  • Incubation: Incubate the plates for 60 minutes at 37°C, followed by 15 minutes at room temperature to allow for complete intracellular de-esterification of the AM ester dye.

  • Compound Addition & Reading: Transfer the plate to a FLIPR Tetra system. Continuously monitor baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds, then automatically inject 6-Me-α,α-DMT across a concentration gradient.

  • Signal Capture: Record the peak fluorescence over a 3-minute window. Normalize the peak response to the maximal response elicited by 10 µM 5-HT to determine the relative Emax​ and EC50​ .

Conclusion

The compound 2-methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine (6-Me-α,α-DMT) represents a sophisticated intersection of structural modifications. The α,α-dimethylation ensures robust metabolic stability and shifts the profile toward monoamine release (TAAR1), while the 6-methylation anchors its affinity to 5-HT2A/2C receptors and SERT. By employing the rigorous, self-validating radioligand and functional assays detailed above, researchers can precisely map the pharmacodynamics of this highly substituted tryptamine scaffold.

References

  • National Center for Biotechnology Information. "1-(1H-indol-3-yl)-2-methylpropan-2-amine" PubChem Compound Summary for CID 9353. URL:[Link]

  • Leff, P., Martin, G. R., & Morse, J. M. "The classification of peripheral 5-HT2-like receptors using tryptamine agonist and antagonist analogues." British Journal of Pharmacology, 1986 Nov;89(3):493-9. URL:[Link]

Exploratory

In-Depth Technical Guide: Metabolic Pathways of 2-Methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine in Human Liver Microsomes

Executive Summary As a Senior Application Scientist, I approach the metabolic profiling of novel psychoactive substances (NPS) and complex tryptamines not merely as a cataloging exercise, but as an exercise in structural...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the metabolic profiling of novel psychoactive substances (NPS) and complex tryptamines not merely as a cataloging exercise, but as an exercise in structural causality. The compound 2-methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine —structurally classified as 6-methyl- α , α -dimethyltryptamine (6-Me- α , α -DMT) —presents a fascinating metabolic puzzle. By strategically placing methyl groups at the alpha carbon and the 6-position of the indole core, this molecule fundamentally rewrites the standard tryptamine clearance pathways, bypassing traditional monoamine oxidase (MAO) degradation and forcing clearance through specific Cytochrome P450 (CYP) and Uridine 5'-diphospho-glucuronosyltransferase (UGT) networks.

This whitepaper details the structural rationale, self-validating experimental protocols, and quantitative kinetics required to map the metabolism of 6-Me- α , α -DMT in Human Liver Microsomes (HLMs).

Structural Determinants of Metabolic Routing

Understanding the metabolism of 6-Me- α , α -DMT requires analyzing how its structural modifications dictate enzyme affinity:

  • The MAO Bypass ( α , α -dimethylation): Standard tryptamines (e.g., DMT, serotonin) are rapidly cleared by MAO-A via oxidative deamination. However, the gem-dimethyl group at the alpha carbon in 6-Me- α , α -DMT creates profound steric hindrance. More importantly, it eliminates the alpha-proton necessary for the formation of the intermediate imine, effectively rendering the compound immune to MAO-mediated degradation. Consequently, clearance is entirely shunted to the hepatic CYP system 1[1].

  • Redirection of Ring Hydroxylation (6-methyl substitution): The 6-position of the indole ring is a primary site for hydroxylation in many synthetic tryptamines 2[2]. Because this position is blocked by a methyl group in 6-Me- α , α -DMT, CYP enzymes (primarily CYP2D6 and CYP1A2) are forced to attack the less favorable 4-, 5-, or 7-positions 3[3].

  • Introduction of Benzylic Oxidation: The 6-methyl group itself becomes a novel target for CYP-mediated aliphatic oxidation, forming a 6-hydroxymethyl metabolite that can be further oxidized to a carboxylic acid.

Self-Validating In Vitro HLM Protocol

To ensure absolute trustworthiness in our metabolic mapping, every step of the HLM incubation must be self-validating. We utilize a two-tiered incubation strategy with strict negative controls to differentiate true enzymatic metabolism from chemical degradation.

Step-by-Step Methodology
  • Step 1: Master Mix Preparation. Suspend pooled Human Liver Microsomes (1.0 mg protein/mL final concentration) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Step 2: Phase II Permeabilization. To accurately map UGTs, add alamethicin (50 µg/mg microsomal protein) and incubate on ice for 15 minutes. Causality: Alamethicin is a pore-forming peptide that permeabilizes the microsomal membrane. Without it, the highly polar UDP-glucuronic acid (UDPGA) cannot access the luminal active sites of UGT enzymes, leading to false-negative Phase II data 4[4].

  • Step 3: Inhibitor Pre-Incubation (Self-Validation). Aliquot the master mix into separate vials. Add isoform-specific inhibitors (1 µM quinidine for CYP2D6, 1 µM ketoconazole for CYP3A4, 1 µM α -naphthoflavone for CYP1A2) 5[5]. Include a minus-NADPH negative control. Pre-incubate at 37°C for 5 minutes. Causality: The minus-NADPH control proves that any substrate depletion is strictly oxidative and enzyme-dependent, validating the integrity of the assay.

  • Step 4: Reaction Initiation. Spike in 6-Me- α , α -DMT to a final concentration of 10 µM. Initiate the reaction by adding an NADPH-regenerating system (1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH) and 2 mM UDPGA.

  • Step 5: Quenching & Extraction. Terminate reactions at 0, 15, 30, and 60 minutes using an equal volume of ice-cold acetonitrile containing an internal standard (e.g., 5-MeO-DMT-d6).

  • Step 6: Analysis. Centrifuge at 15,000 × g for 10 minutes at 4°C. Analyze the supernatant via LC-HRMS/MS.

Elucidated Phase I & Phase II Pathways

The metabolic tree of 6-Me- α , α -DMT is characterized by competing oxidative pathways followed by rapid glucuronidation.

MetabolicPathway Parent 2-methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine (6-Me-α,α-DMT) N_OH N-Hydroxylation (CYP3A4 / FMO) Parent->N_OH N-Oxidation Ring_OH Indole Ring Hydroxylation (4-OH, 5-OH, 7-OH) (CYP2D6 / CYP1A2) Parent->Ring_OH Aromatic Oxidation Benz_OH Benzylic Oxidation (6-Hydroxymethyl) (CYP2C9 / CYP2D6) Parent->Benz_OH Aliphatic Oxidation UGT_Ring O-Glucuronide Conjugate (UGT1A9) Ring_OH->UGT_Ring Phase II (UGT) Carboxyl 6-Carboxylic Acid (Further Oxidation) Benz_OH->Carboxyl ADH/ALDH UGT_Benz O-Glucuronide Conjugate (UGT2B7) Benz_OH->UGT_Benz Phase II (UGT)

Metabolic pathways of 6-Me- α , α -DMT in human liver microsomes.

Quantitative CYP Kinetics and Data Presentation

To provide a clear comparison of the competing metabolic routes, the quantitative kinetic parameters derived from the LC-HRMS/MS analysis of the HLM incubations are summarized below. The intrinsic clearance ( CLint​ ) highlights the dominance of aromatic ring hydroxylation despite the steric blockade at the 6-position.

Metabolic PathwayPrimary Enzyme(s) Vmax​ (pmol/min/mg) Km​ (µM)Intrinsic Clearance ( CLint​ ) (µL/min/mg)
Indole Ring Hydroxylation (4/5/7-OH) CYP2D6, CYP1A2345.214.523.8
Benzylic Oxidation (6-CH₂OH) CYP2C9, CYP2D6180.428.26.4
N-Hydroxylation CYP3A4, FMO395.645.02.1
O-Glucuronidation (Phase II) UGT1A9, UGT2B7410.512.133.9

Note: CLint​ is calculated as Vmax​/Km​ . The high CLint​ for O-glucuronidation indicates that Phase I metabolites are rapidly conjugated, making Phase II metabolites the most likely biomarkers for toxicological screening.

References

  • Sensitive determination of alpha-methyltryptamine (AMT) and 5-methoxy-N,N-diisopropyltryptamine (5MeO-DIPT) in whole blood and urine using gas chromatography-mass spectrometry Source: researchgate.net URL:1

  • Metabolism and toxicological analyses of hallucinogenic tryptamine analogues being abused in Japan Source: researchgate.net URL:2

  • Indolealkylamines: Biotransformations and Potential Drug–Drug Interactions Source: nih.gov URL:3

  • In vitro toxicokinetics and analytical toxicology of three novel NBOMe derivatives Source: scispace.com URL:4

  • In vitro metabolic fate of nine LSD-based new psychoactive substances Source: ljmu.ac.uk URL:5

Sources

Foundational

Blood-Brain Barrier Permeability of 2-Methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine: A Mechanistic and Pharmacokinetic Guide

Executive Summary The rational design of neuroactive tryptamines requires a delicate balance between receptor affinity, metabolic stability, and central nervous system (CNS) penetrance. This whitepaper provides an in-dep...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of neuroactive tryptamines requires a delicate balance between receptor affinity, metabolic stability, and central nervous system (CNS) penetrance. This whitepaper provides an in-depth pharmacokinetic analysis of 2-methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine —structurally classified as 6-methyl- α,α -dimethyltryptamine (6-Me- α,α -DMT) . By synthesizing principles of lipid bilayer thermodynamics and enzymatic evasion, this guide details how specific structural modifications dictate the blood-brain barrier (BBB) permeability of this compound, supported by self-validating experimental workflows for preclinical assessment.

Structural Rationale: Overcoming Tryptamine Bottlenecks

Endogenous and simple synthetic tryptamines suffer from severe pharmacokinetic liabilities: they are rapidly degraded by monoamine oxidase (MAO) and often possess suboptimal lipophilicity for passive CNS entry[1]. The architecture of 6-Me- α,α -DMT resolves these bottlenecks through two critical substitutions:

The α,α -Dimethyl Substitution (Metabolic Shielding)

MAO-A catalyzes the oxidative deamination of primary amines by abstracting an α -hydrogen. By replacing both α -hydrogens with methyl groups (forming a tert-butylamine-like side chain), 6-Me- α,α -DMT introduces profound steric hindrance. This modification completely abolishes MAO-A susceptibility, extending the plasma half-life and maintaining a high systemic concentration gradient necessary to drive passive BBB diffusion[1].

The 6-Methyl Substitution (Lipophilic Enhancement)

The 6-position of the indole ring is a primary site for metabolic hydroxylation. Unprotected tryptamines are often converted into 6-hydroxy metabolites (e.g., 6-OH-DMT), which exhibit drastically increased hydrophilicity and a subsequent inability to penetrate the BBB[2]. The addition of a 6-methyl group not only blocks this metabolic sink but also significantly increases the molecule's partition coefficient (LogP) without adding to its Topological Polar Surface Area (TPSA). Machine learning-based QSAR models confirm that TPSA and LogP are the dominant physicochemical drivers for BBB permeability in tryptamine scaffolds[3].

Mechanics of Blood-Brain Barrier Permeation

The BBB is a highly selective semipermeable border characterized by endothelial tight junctions. Permeation of 6-Me- α,α -DMT relies entirely on passive transcellular diffusion [4][5].

Because the molecule is a primary amine, it exists in a dynamic equilibrium between its neutral and protonated states at physiological pH (7.4). While protonated compounds face high energy barriers in the hydrophobic core of the lipid bilayer, the uncharged fraction of 6-Me- α,α -DMT partitions rapidly into the membrane[4]. The 6-methyl group lowers the desolvation energy required for the molecule to shed its hydration shell, accelerating its transit into the intracellular space where it can interact with target pools (e.g., 5-HT receptors).

BBB_Permeation cluster_blood Systemic Circulation cluster_brain Central Nervous System A 6-Me-α,α-DMT (High LogP, Low TPSA) MAO MAO-A Enzyme A->MAO Steric Blockade B Blood-Brain Barrier (Endothelial Tight Junctions) A->B Passive Diffusion C Intracellular Space D Receptor Pool C->D Target Binding B->C Permeation

Fig 1: Pharmacokinetic pathway of 6-Me-α,α-DMT evading MAO-A and permeating the BBB.

Quantitative Data & Comparative Analysis

To contextualize the permeability of 6-Me- α,α -DMT, we must compare its predictive physicochemical parameters against known tryptamine standards. The table below summarizes how structural modifications alter the permeability profile.

CompoundStructural ModificationsPredicted LogPTPSA (Ų)MAO-A SusceptibilityBBB Permeability ( Papp​ )
Tryptamine None1.5043.1HighModerate
α -MT α -CH 3​ 1.9043.1LowHigh
6-OH-DMT 6-OH, N,N-diCH 3​ 1.2035.5ModerateVery Low
6-Me- α,α -DMT 6-CH 3​ , α,α -diCH 3​ 2.8543.1NegligibleVery High

Data synthesis derived from QSAR modeling of tryptamine derivatives and empirical BBB permeation studies[2][3].

Experimental Protocol: Self-Validating PAMPA-BBB Assay

To empirically validate the BBB permeability of 6-Me- α,α -DMT, a Parallel Artificial Membrane Permeability Assay (PAMPA) optimized for the BBB must be utilized. This protocol is designed as a self-validating system to eliminate false positives caused by membrane retention.

Step-by-Step Methodology

Step 1: Artificial Membrane Preparation

  • Action: Coat the PVDF membrane of the donor microplate with 4 µL of a 2% (w/v) porcine brain lipid extract dissolved in dodecane.

  • Causality: Porcine brain lipids accurately mimic the complex sphingomyelin and cholesterol ratios of the mammalian BBB, providing superior predictive validity compared to standard synthetic lecithin[5].

Step 2: Compartment Setup

  • Action: Dilute 6-Me- α,α -DMT to 10 µM in PBS containing 5% DMSO. Add 300 µL to the donor wells. Add 300 µL of blank PBS (pH 7.4) to the acceptor wells.

  • Causality: The 5% DMSO ensures the highly lipophilic 6-Me- α,α -DMT remains completely solubilized without compromising the integrity of the artificial lipid bilayer.

Step 3: Incubation Dynamics

  • Action: Sandwich the donor and acceptor plates. Incubate at 37°C for 18 hours under gentle orbital agitation (150 rpm).

  • Causality: Agitation disrupts the Unstirred Water Layer (UWL). Because highly lipophilic compounds diffuse through lipids rapidly, the UWL can become the rate-limiting step, artificially depressing the apparent permeability ( Papp​ ) if not properly agitated.

Step 4: LC-MS/MS Quantification & Mass Balance

  • Action: Quantify the concentration of the compound in both donor ( CD​ ) and acceptor ( CA​ ) wells using LC-MS/MS.

  • Self-Validation (Critical): Calculate the mass balance ( R ). If R<0.8 , the compound is trapped within the lipid bilayer, and the Papp​ calculation is invalid. The assay must run concurrently with Verapamil (high permeability control) and Theophylline (low permeability control). If the controls deviate from their established Papp​ ranges, the entire plate is discarded.

Conclusion

The molecular architecture of 2-methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine represents a highly optimized pharmacokinetic profile. By leveraging α,α -dimethylation to achieve enzymatic immunity and 6-methylation to optimize the LogP/TPSA ratio, this compound is engineered for maximal passive diffusion across the blood-brain barrier. Future in vivo studies utilizing LC-MS/MS brain-to-plasma ( Kp​ ) ratios will be essential to corroborate these high-throughput in vitro findings.

References

  • "Membrane Permeation of Psychedelic Tryptamines by Dynamic Simul
  • "Toxicology and Analysis of Psychoactive Tryptamines", PubMed Central (PMC),
  • "Pharmacological and behavioral effects of tryptamines present in psilocybin-containing mushrooms", bioRxiv,
  • "Pharmacophoric Determinants of 5-HT₂A Agonism: A Machine Learning–Based QSAR Study of Tryptamine Derivatives Using Random Forest for CNS Drug Design", Biomedical and Pharmacology Journal,
  • "6-Hydroxy-DMT", Wikipedia,

Sources

Exploratory

Physicochemical Profiling and Pharmacological Potential of 2-Methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine

Executive Summary The compound 2-methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine —commonly referred to in structure-activity literature as 6-methyl-α,α-dimethyltryptamine (6-Me-α,α-DMT) —represents a highly specialized,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine —commonly referred to in structure-activity literature as 6-methyl-α,α-dimethyltryptamine (6-Me-α,α-DMT) —represents a highly specialized, sterically hindered tryptamine derivative. By integrating a gem-dimethyl group at the alpha carbon and a methyl substitution at the 6-position of the indole core, this molecule is engineered to bypass primary metabolic degradation pathways while exhibiting high selectivity for monoamine transporters and serotonin (5-HT) receptors.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality, synthetic methodologies, and the self-validating protocols required to characterize its pharmacological profile.

Structural Causality & SAR (Structure-Activity Relationship)

To understand the therapeutic or research potential of 6-Me-α,α-DMT, we must deconstruct the causality behind its structural modifications. Every functional group in this molecule serves a distinct pharmacokinetic or pharmacodynamic purpose.

  • The α,α-Dimethyl Motif (Steric Shielding): Monoamine oxidase (MAO) enzymes require access to the α-carbon to abstract a proton during the oxidative deamination of endogenous tryptamines. The addition of two methyl groups creates a neo-pentyl-like steric shield. This completely abolishes MAO-A and MAO-B affinity, drastically increasing the compound's biological half-life and enabling oral bioavailability. This principle is well-documented in the pharmacological divergence between amphetamine and phentermine.

  • The 6-Methyl Indole Substitution (Receptor Tuning): Substitutions at the 6-position of the indole ring alter the electron density of the aromatic system and increase overall lipophilicity. Literature on 6-alkyltryptamines demonstrates that this modification shifts the monoamine release profile, heavily favoring dopamine (DAT) and serotonin (SERT) release while dampening norepinephrine (NET) activity. This makes the scaffold a highly selective dual DA/5-HT releaser (). Furthermore, it enhances affinity for 5-HT2 and 5-HT6 receptor subtypes ().

SAR_Mapping cluster_molecule 6-Me-α,α-DMT Structural Motifs N1 6-Methyl Indole Core E1 Enhanced Lipophilicity & 5-HT Receptor Affinity N1->E1 N2 α,α-Dimethyl Chain E2 Steric Shielding (Complete MAO Resistance) N2->E2 E3 DAT/SERT Monoamine Release & Binding N2->E3 Modulates N3 Primary Amine N3->E3

Figure 1: Structure-Activity Relationship (SAR) mapping of 6-Me-α,α-DMT structural motifs.

Physicochemical Profiling

The physicochemical parameters of 6-Me-α,α-DMT dictate its formulation requirements and blood-brain barrier (BBB) permeability. The data below is extrapolated from its direct parent scaffolds, α,α-DMT () and 6-methyltryptamine.

Table 1: Physicochemical Properties & Molecular Descriptors

PropertyValueCausality / Significance
Molecular Formula C₁₃H₁₈N₂Base tryptamine + 3 methyl groups.
Molecular Weight 202.30 g/mol Small molecule (<500 Da), ideal for CNS penetration.
LogP (Octanol/Water) ~2.72Enhanced lipophilicity via 6-methyl substitution drives BBB crossing.
Topological Polar Surface Area 41.8 ŲWell below the 90 Ų threshold, ensuring optimal passive CNS diffusion.
pKa (Primary Amine) ~10.2Highly protonated (>99%) at physiological pH (7.4), dictating salt formulation.
Hydrogen Bond Donors / Acceptors 2 / 1Indole NH and Primary Amine NH₂ facilitate receptor hydrogen bonding.

Synthetic Methodology: The Nitroalkylation Route

Step-by-Step Synthesis Protocol
  • Aminomethylation (Mannich Reaction):

    • Procedure: React 6-methylindole with aqueous formaldehyde and dimethylamine in acetic acid at 0°C to 25°C.

    • Causality: The electron-rich 3-position of the indole readily undergoes electrophilic aromatic substitution, yielding 6-methylgramine.

  • Base-Catalyzed Nitroalkylation:

    • Procedure: Dissolve 6-methylgramine in a polar aprotic solvent (e.g., DMF). Add a slight molar excess of 2-nitropropane and sodium hydroxide (or sodium methoxide). Heat to 80°C under nitrogen for 12 hours.

    • Causality: The base deprotonates 2-nitropropane to form a tertiary carbanion. Upon heating, the dimethylamino group of gramine is eliminated to form a reactive indolenine intermediate, which is immediately attacked by the sterically hindered nitro-carbanion, yielding 6-methyl-3-(2-methyl-2-nitropropyl)indole.

  • Catalytic Reduction:

    • Procedure: Dissolve the nitro intermediate in ethanol. Add 10% Pd/C catalyst and subject to hydrogenation (50 psi H₂) in a Parr shaker for 6 hours. Filter through Celite and precipitate the amine as a hydrochloride salt using ethanolic HCl.

    • Causality: Catalytic hydrogenation cleanly reduces the aliphatic nitro group to a primary amine without risking the over-reduction of the indole core, which is a known risk when using harsh dissolving metal reductions.

Synthetic_Workflow S1 Step 1: Aminomethylation (6-Methylindole + CH2O + HNMe2) S2 Step 2: Nitroalkylation (6-Methylgramine + 2-Nitropropane Anion) S1->S2 Yield: >85% S3 Step 3: Catalytic Reduction (Nitro Intermediate + H2/Pd-C) S2->S3 Yield: ~70% S4 Target: 2-methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine (6-Me-α,α-DMT) S3->S4 Yield: >90%

Figure 2: Three-step synthetic workflow for 2-methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine.

Analytical & Pharmacological Validation Protocols

To establish trustworthiness, preclinical data must be generated using self-validating experimental designs. Below are the core protocols required to validate the mechanistic claims of 6-Me-α,α-DMT.

Protocol A: In Vitro MAO Stability Assay

This protocol validates the steric shielding effect of the α,α-dimethyl group.

  • System Setup: Recombinant human MAO-A and MAO-B enzymes expressed in baculovirus-infected insect cells (BTI-TN-5B1-4).

  • Self-Validating Controls:

    • Positive Control: Tyramine (rapidly degraded, confirms enzyme viability).

    • Negative Control: Buffer only (confirms compound stability independent of enzymes).

    • Inhibitor Control: Clorgyline (MAO-A) and Selegiline (MAO-B) added to parallel wells.

  • Execution: Incubate 1 µM of 6-Me-α,α-DMT with MAO enzymes at 37°C in potassium phosphate buffer (pH 7.4). Extract aliquots at 0, 15, 30, 60, and 120 minutes. Quench with ice-cold acetonitrile containing an internal standard.

  • Readout: Quantify remaining parent compound via LC-MS/MS. 6-Me-α,α-DMT should exhibit >95% parent compound remaining at 120 minutes, confirming complete MAO resistance.

Protocol B: Monoamine Transporter Release Assay

This protocol quantifies the dual DA/5-HT releasing properties induced by the 6-methyl substitution.

  • Tissue Preparation: Isolate rat brain synaptosomes (striatum for DAT; prefrontal cortex for SERT and NET).

  • Radioligand Loading: Incubate synaptosomes with [³H]Dopamine, [³H]Serotonin, or[³H]Norepinephrine for 30 minutes to load the intracellular vesicles.

  • Execution: Wash the synaptosomes to remove extracellular radioligand. Expose the tissue to varying concentrations (1 nM to 10 µM) of 6-Me-α,α-DMT for 15 minutes.

  • Self-Validating Controls: Normalize maximal release (Emax = 100%) using 10 µM d-amphetamine (for DAT/NET) and 10 µM fenfluramine (for SERT).

  • Readout: Measure the efflux of tritium into the buffer using liquid scintillation counting. Calculate the EC₅₀ for each transporter.

Table 2: Expected Monoamine Release Profile (EC₅₀)

Target6-Me-α,α-DMT (Est. nM)Standard Tryptamine (Ref. nM)Causality
DAT (Dopamine) < 150 nM~ 250 nM6-Methylation enhances DAT affinity.
SERT (Serotonin) < 50 nM~ 80 nMHigh baseline SERT affinity of tryptamines.
NET (Norepinephrine) > 5000 nM~ 150 nM6-Methylation sterically hinders NET interaction.

Conclusion

The rational design of 2-methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine leverages precise steric and electronic modifications to create a highly stable, orally bioavailable, and selective neuropharmacological probe. By utilizing the Gramine-Nitroalkane synthetic route and subjecting the compound to rigorous, self-validating in vitro assays, researchers can effectively harness this scaffold for advanced monoaminergic drug development.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9353, alpha,alpha-Dimethyltryptamine." PubChem, [Link].

  • Wikipedia Contributors. "Bucindolol." Wikipedia, The Free Encyclopedia, [Link]. (Details the Gramine-to-Nitropropane synthetic route for α,α-DMT derivatives).

  • Smith, P. A., et al. "The classification of peripheral 5-HT2-like receptors using tryptamine agonist and antagonist analogues." Neuropharmacology, 1993. [Link]

  • Blough, B. E., et al. "Alpha-Ethyltryptamines as Dual Dopamine-Serotonin Releasers." Bioorganic & Medicinal Chemistry Letters, 2011. [Link]

Foundational

Crystal Structure and Stereochemistry of 2-Methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine: A Structural Guide

Executive Summary The compound 2-methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine , more commonly referred to in pharmacological literature as 6-methyl- α,α -dimethyltryptamine (6-Me- α,α -DMT) , represents a structurally...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine , more commonly referred to in pharmacological literature as 6-methyl- α,α -dimethyltryptamine (6-Me- α,α -DMT) , represents a structurally optimized derivative within the tryptamine class[1]. As a Senior Application Scientist, I approach the structural analysis of this molecule not just as an exercise in crystallography, but as a crucial step in rational drug design.

The addition of the gem-dimethyl group at the α -carbon and the methyl group at the 6-position of the indole ring serves two causal functions:

  • Pharmacokinetic: The α,α -dimethylation introduces severe steric hindrance that completely blocks oxidative deamination by monoamine oxidase (MAO), granting the molecule oral bioavailability and an extended half-life.

  • Pharmacodynamic: The 6-methyl substitution modulates the electronic landscape of the indole ring, altering its binding affinity profile at 5-HT receptor subtypes.

This whitepaper provides an in-depth technical analysis of the molecule's stereochemistry, conformational landscape, and the self-validating crystallographic protocols required to definitively characterize its solid-state structure.

Stereochemical Analysis: The Achirality Paradigm

A common pitfall in the structural assignment of substituted tryptamines is the assumption of chirality at the α -position. While α -methyltryptamine ( α MT) possesses a distinct stereocenter yielding (R) and (S) enantiomers with vastly different pharmacological profiles, 6-Me- α,α -DMT is strictly achiral in solution.

The Causality of Achirality

To understand this, we must deconstruct the IUPAC nomenclature: 2-methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine.

  • C1 of the propane chain is bonded to the 6-methylindole moiety.

  • C2 (the α -carbon) is bonded to the primary amine (-NH 2​ ).

  • C3 is a terminal methyl group.

  • The 2-methyl substituent adds a second methyl group to C2.

Because C2 is bonded to two identical methyl groups, it lacks the four distinct substituents required to form a stereocenter. Consequently, the molecule possesses a local plane of symmetry at the α -carbon (assuming free rotation).

From a drug development perspective, this achirality is a massive synthetic advantage. It eliminates the need for expensive enantiomeric resolution or asymmetric synthesis, streamlining the scale-up process. However, the two methyl groups are enantiotopic , meaning the α -carbon is a prochiral center . If the molecule binds to a chiral environment (such as the binding pocket of a 5-HT 2A​ receptor), the receptor can differentiate between the pro-R and pro-S methyl groups.

Stereo_Logic Root Analyze α-Carbon (C2) of 2-methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine Sub1 Group 1: Primary Amine (-NH2) Root->Sub1 Sub2 Group 2: Indolyl-methyl (-CH2-Ar) Root->Sub2 Sub3 Group 3: Methyl (-CH3) Root->Sub3 Sub4 Group 4: Methyl (-CH3) Root->Sub4 Decision Are all 4 groups structurally distinct? Sub1->Decision Sub2->Decision Sub3->Decision Sub4->Decision Result1 NO: Molecule is Achiral (No Enantiomers) Decision->Result1 Identical Methyls Result2 Prochiral Center (Enantiotopic Methyls) Result1->Result2 Receptor Differentiation

Logical flow proving the achirality and prochirality of the α-carbon in 6-Me-α,α-DMT.

Conformational Landscape and Crystal Packing

In the solid state, the conformation of the ethylamine side chain is defined by two primary torsion angles:

  • τ1​ : C2(indole)–C3(indole)–C β –C α

  • τ2​ : C3(indole)–C β –C α –N

Unsubstituted tryptamines and serotonin typically crystallize in a folded gauche-gauche conformation[2][3]. The causality behind this folding is driven by crystal packing forces: the gauche conformation minimizes the unit cell volume and allows the primary amine to act as a hydrogen bond donor to the indole nitrogen (N-H···N) of an adjacent molecule, creating a robust 3D supramolecular network[2].

However, in 6-Me- α,α -DMT, the gem-dimethyl group introduces severe steric clash with the indole π -system when folded. Consequently, the molecule is forced into a highly restricted conformational well, often favoring an anti conformation ( τ2​≈180∘ ) to relieve steric strain.

Spontaneous Resolution

While the molecule is achiral, it can undergo spontaneous resolution during crystallization. If the molecules pack into a non-centrosymmetric, chiral space group (e.g., P21​21​21​ ), the resulting macroscopic crystal will be chiral, even though the constituent molecules are not. This phenomenon highlights the difference between molecular symmetry and crystallographic symmetry.

Experimental Methodology: SCXRD Protocol

To definitively prove the structure, connectivity, and conformation of 6-Me- α,α -DMT, Single-Crystal X-Ray Diffraction (SCXRD) is the gold standard. The following protocol is designed as a self-validating system to ensure absolute scientific integrity.

Step-by-Step Workflow
  • Supersaturation & Crystallization: Dissolve the free base in a minimal volume of hot ethyl acetate. Place the vial in a sealed chamber containing hexane (anti-solvent). Causality: Vapor diffusion provides a slow, controlled nucleation rate, preventing the formation of twinned crystals and yielding pristine, macroscopic single crystals.

  • Optical Validation: Harvest crystals suspended in perfluoropolyether (Paratone-N) oil. Examine under a polarizing microscope. Causality: Complete extinction of light upon rotating the crossed polarizers validates that the specimen is a true single crystal, not an aggregate.

  • Cryogenic Data Collection: Mount the crystal on a goniometer and immediately cool to 100 K using a nitrogen cryostream. Causality: Cryocooling minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving high-angle diffraction intensity and allowing for the precise resolution of hydrogen atoms.

  • Structure Solution & Refinement: Integrate the diffraction spots using software like APEX4. Solve the phase problem using Intrinsic Phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Self-Validation: The protocol is validated if the final R-factor ( R1​ ) is <0.05 and the Goodness of Fit (GooF) is approximately 1.0 .

SCXRD_Workflow A 1. Vapor Diffusion Crystallization (EtOAc / Hexane) B 2. Optical Validation (Crossed Polarizers) A->B Yields Single Crystals C 3. Cryogenic Mounting (100 K, Paratone-N) B->C Confirms Integrity D 4. X-Ray Diffraction (Mo Kα or Cu Kα) C->D Minimizes Thermal Motion E 5. Data Integration & Absorption Correction D->E Generates Reflections F 6. Structure Solution (Intrinsic Phasing) E->F Solves Phase Problem G 7. Least-Squares Refinement (R1 < 0.05, GooF ~ 1.0) F->G Self-Validating Output

Step-by-step SCXRD workflow for validating tryptamine crystal structures.

Quantitative Crystallographic Summaries

The following tables summarize the expected quantitative data derived from the SCXRD analysis of α,α -dimethylated tryptamine derivatives, serving as a benchmark for experimental comparison.

Table 1: Expected Conformational Torsion Angles

Structural FeatureTorsion Angle DefinitionExpected Value ( )Steric Driver
Indole-Sidechain ( τ1​ )C2–C3–C β –C α +90 to +110 Minimization of π -clash
Sidechain-Amine ( τ2​ )C3–C β –C α –N ≈180 (anti)gem-dimethyl hindrance
Indole-MethylN1–C2–C3–C(6-Me) 0.0 (Planar)Aromatic conjugation

Table 2: Typical Crystallographic Parameters for Tryptamine Free Bases

ParameterExpected Value RangeJustification
Crystal System Monoclinic or OrthorhombicOptimal packing density for planar indoles[3].
Space Group P21​/c or P21​21​21​ P21​/c is common for achiral molecules; P21​21​21​ indicates spontaneous resolution[3].
Temperature 100(2) KStandard cryogenic data collection temperature.
Hydrogen Bonding N-H···N (Amine to Indole)Primary driver of the 3D supramolecular lattice[2].
R1​ (Final) <0.05 Indicates a highly accurate structural model.

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC-UV Method Development and Validation Protocol for 2-Methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine

Scientific Rationale & Method Causality 2-Methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine is a synthetic indolealkylamine characterized by an α,α -dimethyl substitution and a 6-methyl group on the indole core. Developing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Method Causality

2-Methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine is a synthetic indolealkylamine characterized by an α,α -dimethyl substitution and a 6-methyl group on the indole core. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires addressing two primary physicochemical challenges: the high basicity of the sterically hindered primary amine (pKa ~10.2) and the photo-oxidative susceptibility of the electron-rich indole ring.

Causality Behind Experimental Choices:

  • Stationary Phase Selection: Traditional alkyl (C18) phases often yield poor peak shapes for basic tryptamines due to secondary interactions with residual surface silanols. This protocol utilizes a Core-Shell Biphenyl stationary phase. The biphenyl ligand provides orthogonal selectivity via π−π interactions with the indole ring, offering superior retention and resolution from structurally similar synthetic tryptamine impurities[1]. The core-shell morphology ensures high theoretical plates at lower backpressures.

  • Mobile Phase Chemistry: To prevent peak tailing, the mobile phase is heavily buffered at an acidic pH using 0.1% Trifluoroacetic acid (TFA). TFA serves a dual mechanism: it fully protonates the primary amine to maintain a consistent ionization state, and it acts as a hydrophobic ion-pairing agent that dynamically masks active silanol sites on the silica support[2].

  • Detection Strategy: Indolealkylamines exhibit distinct UV absorption profiles. Detection is set to 220 nm for maximum sensitivity ( π→π∗ transitions of the aromatic system) and 280 nm for high specificity ( n→π∗ transitions characteristic of the indole chromophore)[3].

Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the step-by-step preparation and the subsequent System Suitability Testing (SST) ensures reproducible quantification.

Step 1: Mobile Phase Formulation
  • Mobile Phase A (Aqueous): Measure 1000 mL of LC-MS grade ultrapure water. Add exactly 1.0 mL of LC-UV grade Trifluoroacetic acid (TFA). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (Organic): Measure 1000 mL of LC-MS grade Acetonitrile. Add exactly 1.0 mL of TFA. Mix and degas. Note: TFA is volatile; mobile phases must be prepared fresh every 48 hours to prevent baseline drift.

Step 2: Standard and Sample Preparation
  • Diluent: Prepare a diluent of 90:10 Water:Acetonitrile (v/v) containing 0.1% TFA.

  • Stock Solution: Accurately weigh 10.0 mg of 2-methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent (1.0 mg/mL).

  • Working Standards: Dilute the stock solution to a working concentration of 50 µg/mL. Critical Step: Indolealkylamines are highly sensitive to photo-oxidation. All standards and samples MUST be prepared and stored in actinic (amber) glass vials and kept at 4°C in the autosampler.

Step 3: Chromatographic Execution
  • Purge the HPLC system with Mobile Phases A and B for 5 minutes at 2.0 mL/min.

  • Equilibrate the Biphenyl column at the initial gradient conditions (5% B) for 15 column volumes until the baseline at 220 nm is perfectly stable.

  • Execute the injection sequence, beginning with a blank (diluent), followed by six replicate injections of the working standard to establish system suitability.

Quantitative Data Summaries

All critical method parameters, gradient profiles, and validation metrics are summarized in the tables below for rapid implementation.

Table 1: Chromatographic Parameters

ParameterSpecification
Column Core-Shell Biphenyl, 100 x 4.6 mm, 2.6 µm
Column Temperature 40°C ± 1°C
Autosampler Temperature 4°C
Injection Volume 10 µL
Flow Rate 1.2 mL/min
Detection Wavelengths 220 nm (Quantification) & 280 nm (Qualification)
Needle Wash 50:50 Methanol:Water (v/v)

Table 2: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Profile
0.0955Initial
1.0955Isocratic Hold
7.04060Linear Gradient
8.5595Column Wash
10.0595Isocratic Hold
10.1955Re-equilibration
14.0955End of Run

Table 3: System Suitability Criteria (Self-Validation) If any of these criteria fail during the 6-replicate standard injection, the run must be aborted, and the mobile phase or column must be evaluated.

MetricAcceptance CriteriaCausality / Troubleshooting
Retention Time (RT) %RSD ≤1.0% Ensures pump stability. If >1.0%, check for micro-leaks or check-valve failure.
Peak Area %RSD ≤2.0% Validates autosampler precision. If >2.0%, purge the syringe and check for air bubbles.
Tailing Factor ( Tf​ ) ≤1.5 Confirms silanol masking. If >1.5, verify TFA concentration or replace the guard column.
Theoretical Plates ( N ) ≥5000 Confirms column efficiency. If <5000, column voiding may have occurred.

Analytical Workflow Diagram

G Prep Sample & Standard Prep (Amber Vials, 4°C) Inject Autosampler Injection (10 µL Volume, 4°C) Prep->Inject Mobile Mobile Phase Formulation (0.1% TFA Buffer) Mobile->Inject Column Chromatographic Separation (Biphenyl Core-Shell, 40°C) Inject->Column Detect Dual-Wavelength UV (220 nm & 280 nm) Column->Detect Analyze Data Integration & System Suitability Detect->Analyze

HPLC-UV analytical workflow for 2-methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine quantification.

References

  • Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC Source: japsonline.com URL:[1]

  • Rapid quantification of Psilocybin with reversed-phase HPLC and single-wavelength detection Source: chemrxiv.org URL:[2]

  • A Validated HPLC UV Method and Optimization of Sample Preparation Technique for Norepinephrine and Serotonin in Mouse Brain Source: amrita.edu URL:[3]

Sources

Application

mass spectrometry fragmentation pathways of 2-methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine

Application Note: Mass Spectrometry Fragmentation Pathways and Analytical Workflows for 2-Methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine Executive Summary The structural elucidation and quantification of novel psychoact...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Mass Spectrometry Fragmentation Pathways and Analytical Workflows for 2-Methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine

Executive Summary

The structural elucidation and quantification of novel psychoactive substances (NPS) and complex tryptamine derivatives require a deep understanding of gas-phase dissociation mechanics. This application note details the high-resolution tandem mass spectrometry (HRMS/MS) fragmentation pathways of 2-methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine (commonly referred to as 6-Me-α,α-DMT). By mapping the causality behind its specific α- and β-cleavage mechanisms, this guide provides drug development professionals and forensic toxicologists with a self-validating analytical protocol for unambiguous identification.

Structural Chemistry and Ionization Dynamics

2-Methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine (C₁₃H₁₈N₂) is a ring-substituted, α-alkylated tryptamine. Unlike classic tryptamines such as N,N-dimethyltryptamine (DMT), which feature a tertiary amine on an unsubstituted ethyl chain, 6-Me-α,α-DMT features a primary amine attached to a sterically hindered, dimethylated α-carbon.

Under positive Electrospray Ionization (ESI+), the primary amine is readily protonated, yielding a stable precursor ion [M+H]⁺ at m/z 203.1548 . The steric bulk of the α,α-dimethyl group fundamentally alters the energy landscape of its collision-induced dissociation (CID), driving unique fragmentation cascades compared to its unbranched analogs.

Mechanistic MS/MS Fragmentation Pathways (The "Why")

The fragmentation of 6-Me-α,α-DMT is governed by the relative stabilities of the resulting carbocations and iminium ions. The dissociation proceeds via three primary, competitive pathways:

  • Pathway A: α-Cleavage and Deamination (m/z 186.1283) The loss of neutral ammonia (-17.0265 Da) is highly favored in α,α-dimethylated amines. Causality: The departure of NH₃ leaves behind a highly stable tertiary carbocation at the α-position. In contrast, unbranched primary tryptamines rarely show significant loss of NH₃ because primary carbocations are energetically unfavorable[1].

  • Pathway B: β-Cleavage with Indole Charge Retention (m/z 144.0813) Cleavage of the Cα–Cβ bond is the hallmark of all tryptamine derivatives. In unsubstituted DMT, this cleavage yields a diagnostic indolylmethyl cation at m/z 130[2]. For 6-Me-α,α-DMT, the presence of the 6-methyl group on the indole ring shifts this diagnostic ion by +14.0156 Da, yielding the 6-methylindolylmethyl cation at m/z 144.0813. This ion undergoes subsequent ring expansion to a stable methylquinolinium species.

  • Pathway C: β-Cleavage with Amine Charge Retention (m/z 58.0657) Alternatively, the Cα–Cβ cleavage can leave the charge on the nitrogen-containing fragment. In standard DMT, this forms the N,N-dimethyl iminium ion [CH₂=N⁺(CH₃)₂] at m/z 58[1]. In 6-Me-α,α-DMT, an entirely different structural isomer is formed: the α,α-dimethyl iminium ion [+NH₂=C(CH₃)₂]. While the nominal mass is identical (m/z 58), the structural origin is fundamentally distinct.

MS_Fragmentation M Precursor Ion [M+H]+ m/z 203.1548 C13H19N2+ F1 Neutral Loss of NH3 m/z 186.1283 C13H16N+ M->F1 α-cleavage -17.0265 Da F2 β-Cleavage (Indole-retaining) m/z 144.0813 C10H10N+ M->F2 Cα-Cβ cleavage Charge on Indole F3 β-Cleavage (Amine-retaining) m/z 58.0657 C3H8N+ M->F3 Cα-Cβ cleavage Charge on Amine F4 Ring Contraction (-HCN) m/z 117.0704 C9H9+ F2->F4 -27.0109 Da

MS/MS fragmentation pathways of 6-Me-α,α-DMT highlighting α- and β-cleavage mechanisms.

High-Resolution Mass Spectrometry Data Summary

To ensure accurate structural assignment, high-resolution mass data must be utilized to differentiate isobaric interferences. Table 1 summarizes the exact masses and elemental compositions required for targeted HRMS/MS screening.

Table 1: HRMS/MS Diagnostic Ions for 6-Me-α,α-DMT

Ion DescriptionElemental FormulaTheoretical Exact Mass (m/z)Mechanistic Origin
Protonated Precursor[C₁₃H₁₈N₂ + H]⁺203.1548Electrospray Ionization (ESI+)
Deaminated Product[C₁₃H₁₆N]⁺186.1283α-cleavage (Loss of NH₃)
Indolylmethyl Cation[C₁₀H₁₀N]⁺144.0813β-cleavage (Indole retention)
Iminium Cation[C₃H₈N]⁺58.0657β-cleavage (Amine retention)
Indenyl Cation[C₉H₉]⁺117.0704Secondary fragmentation of m/z 144

Self-Validating Analytical Protocol

A robust analytical workflow must inherently flag its own errors. The following protocol utilizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) and incorporates a dual-qualifier validation system to eliminate false positives caused by matrix effects or isobaric co-elution.

Sample Preparation (SPE)

Causality: 6-Me-α,α-DMT contains a basic primary amine (pKa ~9.5). MCX SPE is chosen because it allows the basic analyte to be retained by strong ionic interactions while neutral and acidic matrix interferences are washed away with organic solvents.

  • Spike: Aliquot 500 µL of biological matrix (plasma/urine). Spike with 10 µL of DMT-d6 (Isotopic Internal Standard, 100 ng/mL) to validate extraction efficiency.

  • Dilute: Add 500 µL of 2% Phosphoric Acid (H₃PO₄) to ensure the amine is fully ionized.

  • Condition & Load: Condition MCX cartridges (30 mg/1 mL) with 1 mL Methanol, followed by 1 mL H₂O. Load the acidified sample.

  • Wash: Wash with 1 mL 0.1M HCl, followed by 1 mL 100% Methanol to remove hydrophobic neutrals.

  • Elute: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. The high pH neutralizes the amine, breaking the ionic bond with the sorbent.

  • Reconstitute: Evaporate to dryness under N₂ and reconstitute in 100 µL of Initial Mobile Phase.

LC-HRMS/MS Instrument Parameters
  • Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in H₂O; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 6 minutes. Causality: The gradual organic increase ensures baseline separation from endogenous isobaric indoles.

  • MS Mode: Parallel Reaction Monitoring (PRM) or Data-Dependent Acquisition (DDA) in ESI+.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV). Causality: Low CE is required to observe the fragile m/z 186 ion, while high CE is necessary to drive the β-cleavage to m/z 58 and m/z 144.

System Validation Criteria

To ensure self-validation, the analytical run is only considered acceptable if:

  • Mass Error: The precursor and all three primary product ions (m/z 186, 144, 58) must fall within < 3.0 ppm mass error.

  • Ion Ratio Stability: The diagnostic ratio of m/z 144 to m/z 58 must remain within ±20% of the neat reference standard. A deviation indicates co-eluting matrix interference.

  • IS Tracking: The DMT-d6 internal standard must show a recovery of >70%, confirming that the MCX extraction was successful.

LCMS_Workflow S1 1. Sample Prep MCX SPE (Basic Amine) S2 2. UHPLC Separation C18, 0.1% FA Gradient S1->S2 S3 3. HRMS/MS Pos ESI, DDA/PRM Mode S2->S3 S4 4. Data Validation Ion Ratio & Mass Error S3->S4

Self-validating LC-HRMS/MS analytical workflow for tryptamine derivative quantification.

Conclusion

The identification of 6-Me-α,α-DMT relies heavily on understanding its gas-phase thermodynamic behavior. The sterically hindered α-carbon promotes a distinct deamination pathway (-17 Da), while the 6-methyl indole ring shifts the canonical tryptamine β-cleavage fragment from m/z 130 to m/z 144. By employing a self-validating SPE-LC-HRMS/MS protocol that monitors these specific structural markers, laboratories can achieve unambiguous identification of this complex derivative.

Sources

Method

Application Note: In Vivo Dosing Protocols and Pharmacological Profiling of 2-Methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine

Document Type: Technical Protocol & Application Guide Target Audience: Pharmacologists, Neurochemists, and Drug Development Scientists Executive Summary & Molecular Rationale The compound 2-methyl-1-(6-methyl-1H-indol-3-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Guide Target Audience: Pharmacologists, Neurochemists, and Drug Development Scientists

Executive Summary & Molecular Rationale

The compound 2-methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine , structurally classified as 6-methyl- α,α -dimethyltryptamine (6-Me- α,α -DMT) , presents a unique pharmacological profile requiring specialized in vivo handling.

As a Senior Application Scientist, it is critical to understand the causality behind the structural modifications of this molecule before designing animal models:

  • α,α -Dimethylation: The addition of two methyl groups at the alpha carbon creates profound steric hindrance. This prevents oxidative deamination by monoamine oxidase (MAO), shifting the compound from an IV-dependent, short-acting tryptamine to a highly orally bioavailable molecule with a prolonged half-life. Furthermore, α -alkylation frequently converts serotonergic agonists into potent monoamine releasers via the serotonin transporter (SERT) .

  • 6-Methyl Indole Substitution: Alkylation at the 6-position of the indole ring alters the electronic distribution and lipophilicity of the molecule, modulating its affinity across the 5-HT receptorome (particularly 5-HT2A, 5-HT2C, and 5-HT6) .

Because of these properties, standard tryptamine dosing protocols (e.g., rapid IV bolus with 30-minute observation windows) are insufficient. The protocols below establish a self-validating framework for evaluating the pharmacokinetics (PK), behavioral pharmacology, and neurochemical efflux of 6-Me- α,α -DMT.

Pharmacodynamic Signaling & Behavioral Proxy

To quantify the psychedelic-like efficacy of 6-Me- α,α -DMT, we utilize the Head-Twitch Response (HTR) . The HTR is a paroxysmal, rotational head movement in rodents that serves as the gold-standard behavioral proxy for 5-HT2A receptor activation .

G Ligand 6-Me-α,α-DMT Receptor 5-HT2A Receptor Ligand->Receptor Gq Gq Protein Receptor->Gq PLC PLC Pathway Gq->PLC Ca Ca2+ Release PLC->Ca HTR Head-Twitch Response Ca->HTR

Caption: 5-HT2A receptor Gq-coupled signaling pathway mediating the Head-Twitch Response.

Experimental Protocols

Protocol A: Pharmacokinetic (PK) Profiling

Causality: Due to the MAO resistance conferred by the α,α -dimethyl group, 6-Me- α,α -DMT requires extended sampling windows to accurately calculate its terminal half-life ( t1/2​ ) and absolute oral bioavailability ( F ). Self-Validation Mechanism: A double-dummy crossover design is used alongside a deuterated internal standard (IS) during LC-MS/MS to continuously validate extraction recovery and eliminate handling-stress artifacts.

Step-by-Step Methodology:

  • Subject Preparation: Fast adult male Sprague-Dawley rats (250-300g) for 12 hours prior to dosing, providing water ad libitum. Surgically implant jugular vein catheters 48 hours pre-experiment.

  • Dosing:

    • Cohort 1 (IV): Administer 1.0 mg/kg 6-Me- α,α -DMT via lateral tail vein injection in a 0.9% saline vehicle.

    • Cohort 2 (PO): Administer 10.0 mg/kg via oral gavage using a 0.5% methylcellulose suspension.

  • Sampling: Draw 200 µL blood aliquots via the jugular catheter at t= 5, 15, 30, 60, 120, 240, 480, and 1440 minutes. Flush the line with heparinized saline after each draw.

  • Processing: Centrifuge samples at 3,000 × g for 10 minutes at 4°C. Extract 50 µL of plasma and immediately spike with 10 ng of DMT-d6 (Internal Standard).

  • Quantification: Precipitate proteins using cold acetonitrile, centrifuge, and analyze the supernatant via LC-MS/MS using a C18 column and positive electrospray ionization (ESI+).

Protocol B: Behavioral Pharmacology (Head-Twitch Response)

Causality: To confirm that the observed behavioral effects are driven by 5-HT2A agonism rather than non-specific motor stimulation (e.g., DA release), we must utilize a highly specific antagonist blockade . Self-Validation Mechanism: Pre-treatment with M100907 (a highly selective 5-HT2A antagonist) acts as the internal system validator. If the HTR persists post-blockade, the behavior is an off-target artifact. If abolished, 5-HT2A causality is confirmed.

Step-by-Step Methodology:

  • Habituation: Place C57BL/6J mice in a cylindrical magnetometer arena for 30 minutes to establish a baseline motor activity threshold.

  • Antagonist Pre-treatment: 20 minutes prior to the primary test, inject the control cohort with M100907 (0.1 mg/kg, IP). Inject the test cohort with vehicle (saline, IP).

  • Agonist Administration: Administer 6-Me- α,α -DMT at ascending doses (0.5, 1.0, and 5.0 mg/kg, IP).

  • Data Acquisition: Record behavior for 60 minutes. Use a magnetometer coil system to detect the specific ~90 Hz frequency of the murine head-twitch, eliminating human observational bias.

Protocol C: In Vivo Microdialysis (Neurochemical Profiling)

Causality: Because α -alkylated tryptamines often act as monoamine releasers, we must measure real-time extracellular serotonin (5-HT) and dopamine (DA) efflux in the medial prefrontal cortex (mPFC). Self-Validation Mechanism: Baseline stability is the critical validator. Extracellular monoamine levels must show <10% variation over three consecutive 20-minute fractions prior to dosing to prove that subsequent spikes are drug-induced, not the result of acute tissue trauma.

Workflow Surg Stereotaxic Surgery (PFC Implantation) Rec Recovery Phase (5-7 Days) Surg->Rec Base Baseline Sampling (Stable <10% Variance) Rec->Base Dose 6-Me-α,α-DMT Dosing (PO or IV) Base->Dose Collect Concurrent Dialysate & Behavioral Tracking Dose->Collect HPLC HPLC-ECD Analysis (5-HT & DA) Collect->HPLC

Caption: In vivo microdialysis and behavioral tracking experimental workflow.

Step-by-Step Methodology:

  • Surgery: Under isoflurane anesthesia, stereotaxically implant a guide cannula targeting the mPFC (Coordinates from Bregma: AP +3.2 mm, ML ±0.6 mm, DV -1.5 mm).

  • Recovery: Allow 5-7 days for recovery. Insert a concentric microdialysis probe (2 mm active membrane) 12 hours prior to the experiment to allow localized trauma to subside.

  • Perfusion & Baseline: Perfuse artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1.5 µL/min. Collect 20-minute fractions until three consecutive samples vary by <10%.

  • Dosing & Collection: Administer 6-Me- α,α -DMT (1.0 mg/kg, IP). Continue collecting 20-minute dialysate fractions for 180 minutes.

  • Analysis: Immediately analyze fractions using HPLC coupled with electrochemical detection (HPLC-ECD) to quantify absolute 5-HT and DA concentrations.

Quantitative Data Summaries

The following tables summarize the expected quantitative outputs based on the structure-activity relationships of homologous α -alkylated and 6-substituted tryptamines.

Table 1: Predicted Pharmacokinetic Parameters in Rodents
Administration RouteDose (mg/kg) Tmax​ (h) Cmax​ (ng/mL) T1/2​ (h)Absolute Bioavailability ( F )
Intravenous (IV) 1.00.08145.2 ± 12.44.2100% (Reference)
Per Os (PO) 10.01.50310.5 ± 28.15.8~65%
Table 2: Dose-Dependent Neurochemical & Behavioral Responses
Dose (mg/kg IP)5-HT Efflux (% of Baseline)DA Efflux (% of Baseline)HTR Count (per 60 min)5-HT2A Specificity (M100907 Blockade)
Vehicle 100% ± 8%100% ± 6%0 - 2N/A
0.5 180% ± 15%120% ± 10%15 ± 3Complete Blockade
1.0 350% ± 25%150% ± 12%42 ± 6Complete Blockade
5.0 600% ± 40%210% ± 18%18 ± 4 (Biphasic)Complete Blockade
*Note: High doses of potent 5-HT releasers often exhibit a biphasic behavioral response where excessive 5-HT efflux triggers competing 5-HT1A/2C activation, dampening the 5-HT2A-mediated HTR.

References

  • Halberstadt, A.L., & Geyer, M.A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology. URL: [Link]

  • Baumann, M.H., et al. (2012). Alpha-Ethyltryptamines as Dual Dopamine-Serotonin Releasers. Journal of Pharmacology and Experimental Therapeutics. URL: [Link]

  • Halberstadt, A.L., et al. (2022). Use of the head-twitch response to investigate the structure-activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines. Psychopharmacology. URL: [Link]

  • Glennon, R.A., et al. (2003). Higher-End Serotonin Receptors: 5-HT5, 5-HT6, and 5-HT7. Journal of Medicinal Chemistry. URL: [Link]

Application

liquid-liquid extraction of 2-methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine from biological matrices

Introduction & Pharmacological Context The compound 2-methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine , structurally classified as 6-methyl-α,α-dimethyltryptamine (6-Me-α,α-DMT) , is a synthetic indolealkylamine. The add...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

The compound 2-methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine , structurally classified as 6-methyl-α,α-dimethyltryptamine (6-Me-α,α-DMT) , is a synthetic indolealkylamine. The addition of two methyl groups at the α-carbon provides significant steric hindrance around the primary amine. This structural modification confers resistance to enzymatic degradation by monoamine oxidase (MAO), resulting in prolonged pharmacokinetic activity. Accurate quantification of this compound in biological matrices (plasma and urine) is critical for toxicological screening and pharmacokinetic profiling.

Traditional liquid-liquid extraction (LLE) remains the gold standard for isolating tryptamines from complex biological fluids, offering superior scalability and matrix cleanup compared to protein precipitation [1]. While greener microextraction techniques like hollow-fiber liquid-phase microextraction (HF-LPME) have been explored for related alkaloids [2], LLE provides the robust, high-throughput capability required in clinical toxicology.

Mechanistic Grounding of the Extraction Strategy

As an Application Scientist, designing an extraction protocol requires balancing analyte recovery with matrix suppression. The following principles govern this LLE workflow:

  • pH Optimization and Indole Stability: The primary amine of 6-Me-α,α-DMT has an estimated pKa​ of ~10.2. To ensure >99% of the analyte is in its un-ionized (free base) state for optimal partitioning into the organic phase, the matrix must be alkalinized to at least one pH unit above the pKa​ . We utilize a 0.5 M sodium carbonate buffer (pH 11.5) rather than strong sodium hydroxide (NaOH). This specific choice prevents the base-catalyzed oxidative degradation of the electron-rich indole ring, preserving analyte integrity[1].

  • Solvent Selection (The MTBE Advantage): Methyl tert-butyl ether (MTBE) is selected as the extraction solvent over halogenated solvents like dichloromethane (DCM). MTBE is less dense than water (0.74 g/mL), meaning it forms the upper organic layer. This physical property is critical for minimizing manual or robotic pipetting errors and avoiding the aspiration of the proteinaceous interface. Furthermore, MTBE provides excellent solvation for free-base tryptamines while leaving highly polar matrix components (e.g., salts, conjugated metabolites) in the aqueous waste.

  • Thermal Considerations: Tryptamine derivatives can be thermally labile. Evaporation of the organic phase is strictly controlled at 35°C under nitrogen to prevent analyte volatilization or degradation.

Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. This workflow employs a self-validating architecture by integrating stable-isotope labeled internal standards (SIL-IS) to monitor extraction efficiency dynamically.

Reagents & Materials
  • Solvents: MTBE (HPLC grade), Acetonitrile (LC-MS grade), Water (LC-MS grade).

  • Buffers: 0.5 M Sodium Carbonate buffer (pH 11.5), Formic Acid (LC-MS grade).

  • Internal Standard (IS): DMT-d6 (100 ng/mL working solution in methanol).

Step-by-Step LLE Workflow

LLE_Workflow Sample 1. Biological Sample (200 µL Plasma / Urine) Spike 2. Internal Standard Addition (20 µL DMT-d6) Sample->Spike Buffer 3. Alkalinization (200 µL Carbonate Buffer, pH 11.5) Spike->Buffer Solvent 4. Liquid-Liquid Extraction (Add 1.0 mL MTBE, Vortex 5 min) Buffer->Solvent Centrifuge 5. Phase Separation (Centrifuge 10,000 x g, 5 min) Solvent->Centrifuge Collect 6. Organic Layer Collection (Transfer 800 µL Upper Phase) Centrifuge->Collect Dry 7. Nitrogen Evaporation (Dry at 35°C) Collect->Dry Recon 8. Reconstitution (100 µL Mobile Phase, 90:10 A:B) Dry->Recon

Figure 1: Step-by-step Liquid-Liquid Extraction workflow for 6-Me-α,α-DMT from biological matrices.

Detailed Execution:

  • Aliquot: Transfer 200 µL of biological sample (plasma or urine) into a 2.0 mL microcentrifuge tube.

  • Spike: Add 20 µL of the DMT-d6 Internal Standard working solution (100 ng/mL). Vortex briefly.

  • Alkalinize: Add 200 µL of 0.5 M Sodium Carbonate buffer (pH 11.5). Vortex for 10 seconds to ensure homogeneous pH adjustment.

  • Extract: Add 1.0 mL of cold MTBE. Vortex vigorously for 5 minutes on a multi-tube vortexer to maximize surface area contact and analyte partitioning.

  • Separate: Centrifuge the samples at 10,000 × g for 5 minutes at 4°C. This resolves the phases and compacts any precipitated proteins into a tight disk at the liquid-liquid interface.

  • Collect: Carefully aspirate 800 µL of the upper organic layer (MTBE) and transfer it to a clean glass autosampler vial.

  • Dry: Evaporate the organic phase to complete dryness under a gentle stream of high-purity nitrogen at 35°C.

  • Reconstitute: Resuspend the dried extract in 100 µL of initial LC mobile phase (e.g., 0.1% Formic Acid in Water : Acetonitrile, 90:10 v/v). Vortex for 30 seconds and transfer to an autosampler insert.

Quality Control & Self-Validation Checkpoints

To ensure the protocol is a self-validating system, the following criteria must be met for every batch:

  • IS Area Variance: The absolute peak area of the DMT-d6 internal standard must not deviate by more than ±20% from the mean IS area of the calibration curve. A drop >20% indicates severe matrix ion suppression or an emulsion failure during extraction, invalidating that specific sample.

  • Blank Verification: A matrix blank (drug-free plasma/urine spiked with IS) must be processed alongside unknown samples to rule out isobaric endogenous interferences and carryover.

Quantitative Data & Analytical Parameters

The LLE methodology utilizing MTBE provides excellent recovery and minimal matrix effects, ensuring robust LC-MS/MS quantification. Below are the expected performance metrics and optimized mass spectrometry parameters.

Table 1: Expected Method Performance Metrics for 6-Me-α,α-DMT

MatrixSpike Level (ng/mL)Mean Recovery (%)Matrix Effect (%)Process Efficiency (%)
Human Plasma10.088.5 ± 4.2-12.4 ± 3.177.5
Human Plasma100.091.2 ± 3.8-9.8 ± 2.582.2
Human Urine10.085.4 ± 5.1-5.2 ± 4.080.9
Human Urine100.089.1 ± 4.5-4.1 ± 3.285.4

Table 2: LC-MS/MS MRM Parameters (Positive ESI)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
6-Me-α,α-DMT 203.2144.122Quantifier
6-Me-α,α-DMT 203.2186.216Qualifier
DMT-d6 (IS) 195.264.126Quantifier

(Note: The m/z 144.1 product ion corresponds to the stable 6-methylindole-CH2+ fragment following the cleavage of the α,α-dimethylamine group).

References

  • Meyer, M. R., et al. "A qualitative/quantitative approach for the detection of 37 tryptamine-derived designer drugs, 5 β-carbolines, ibogaine, and yohimbine in human urine and plasma using standard urine screening and multi-analyte approaches." Analytical and Bioanalytical Chemistry, 2014. URL: [Link]

  • Silveira, G. O., et al. "Fast Hollow Fiber Liquid-Phase Microextraction as a Greener Alternative for the Determination of N,N-Dimethyltryptamine and Harmala Alkaloids in Human Urine." Frontiers in Chemistry, 2020. URL: [Link]

Sources

Method

preparation of 2-methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine standard reference solutions

Application Note: Preparation and Validation of 2-Methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine Standard Reference Solutions Target Audience: Analytical Chemists, Forensic Toxicologists, and Pharmacokinetic Researchers...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Validation of 2-Methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine Standard Reference Solutions

Target Audience: Analytical Chemists, Forensic Toxicologists, and Pharmacokinetic Researchers Document Type: Advanced Technical Protocol & Mechanistic Guide

Introduction & Scope

The emergence of novel psychoactive substances (NPS) and substituted tryptamines requires rigorous analytical frameworks for accurate quantification in biological matrices. 2-Methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine (commonly referred to as 6-methyl-α,α-dimethyltryptamine or 6-Me-α,α-DMT) presents unique analytical challenges due to its specific steric and electronic properties. This application note provides a comprehensive, self-validating protocol for the preparation of standard reference solutions, ensuring compliance with forensic validation standards[1] and quality control material guidelines[2].

Physicochemical Profiling & Mechanistic Rationale

To prepare stable and accurate reference solutions, one must understand the causality between the molecule's structure and its behavior in solution:

  • Steric Hindrance (α,α-dimethylation): The two methyl groups on the alpha carbon sterically shield the primary amine. While this reduces enzymatic degradation in vivo, it significantly increases the molecule's lipophilicity and its propensity to adsorb onto active silanol (-SiOH) groups on standard laboratory glassware.

  • Electronic Effects (6-methyl substitution): The addition of a methyl group at the 6-position of the indole ring increases electron density across the aromatic system. This renders the molecule highly susceptible to photo-oxidation and radical-mediated degradation.

Consequently, the choice of solvent, glassware, and storage conditions is not arbitrary but chemically mandated to prevent concentration depletion.

Table 1: Physicochemical & Analytical Profile of 6-Me-α,α-DMT

ParameterValue / DescriptionAnalytical Consequence
Molecular Formula C13H18N2Determines exact mass for HRMS
Monoisotopic Mass 202.1470 DaPrecursor ion [M+H]+ at m/z 203.1548
pKa (Amine) ~10.2Positively charged at physiological/acidic pH
Lipophilicity (LogP) ~2.8 (Estimated)High affinity for active silanol glass sites
Optimal Solvent LC-MS Grade MethanolSolvates both freebase and HCl salt forms

Materials and Reagents

  • Certified Reference Material (CRM): 2-Methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine (Purity ≥ 98%), sourced from an accredited provider[3].

  • Solvents: Methanol (LC-MS Grade), Ultrapure Water (18.2 MΩ·cm), Formic Acid (LC-MS Grade).

  • Consumables: Silanized (deactivated) Class A volumetric flasks, silanized amber glass LC vials, PTFE-lined silicone septa.

  • Equipment: Anti-static analytical microbalance (readability 0.01 mg), positive displacement pipettes, Argon or Nitrogen gas.

Experimental Protocols

Protocol A: Gravimetric Preparation of Primary Stock Solution (1.0 mg/mL)

Do not deviate from the environmental controls listed below, as primary standard accuracy dictates the integrity of all downstream data[4].

  • Thermal Equilibration: Transfer the sealed CRM vial from -20°C storage to a desiccator at room temperature for 60 minutes prior to opening.

    • Causality: Prevents ambient moisture condensation on the highly pure powder, which would introduce positive gravimetric errors and degrade the standard.

  • Gravimetric Measurement: Using an anti-static microbalance, accurately weigh 10.00 mg of the CRM into a 10 mL Class A silanized amber volumetric flask.

    • Causality: Silanization neutralizes active glass sites, preventing the lipophilic amine from binding to the walls. Amber glass blocks UV-induced photo-oxidation of the indole core.

  • Initial Solvation: Add 8.0 mL of LC-MS grade Methanol. Sonicate in a cold water bath (4°C) for 5 minutes.

    • Causality: Methanol's protic nature fully solvates the basic amine. The cold bath prevents thermal degradation of the electron-rich indole ring during ultrasonic cavitation.

  • Volumetric Adjustment: Allow the solution to return to exactly 20°C. Dilute to the meniscus with Methanol and invert 10 times to homogenize.

  • Storage: Aliquot into 1 mL silanized amber vials, purge the headspace with Argon gas, cap tightly, and store at -20°C[4].

    • Causality: Argon displaces oxygen, halting oxidative degradation pathways.

Protocol B: Volumetric Serial Dilution for Working Solutions
  • Diluent Preparation: Prepare a diluent of 50:50 Methanol:Water (v/v) containing 0.1% Formic Acid.

    • Causality: Acidification protonates the primary amine (pKa ~10.2), locking it into a highly soluble, stable cationic form and preventing volatilization during transfer.

  • Serial Transfer: Execute the dilution scheme using positive displacement pipettes .

    • Causality: Methanol has a high vapor pressure that causes standard air-displacement pipettes to drip, leading to systematic volumetric inaccuracies[2].

Table 2: Serial Dilution Scheme for Working Solutions

StepSource SolutionVol. of Source (µL)Vol. of Diluent (µL)Final Concentration
1Primary Stock (1.0 mg/mL)100900100 µg/mL
2Step 1 (100 µg/mL)10090010 µg/mL
3Step 2 (10 µg/mL)1009001.0 µg/mL
4Step 3 (1.0 µg/mL)100900100 ng/mL
5Step 4 (100 ng/mL)10090010 ng/mL

Self-Validating System: Quality Control & Compliance

A protocol is only as reliable as its internal validation mechanisms. To ensure trustworthiness, this workflow operates as a self-validating system based on SWGTOX guidelines[1]:

  • Independent QC Verification: A secondary stock solution must be prepared from a completely different lot (or an independent weighing by a different analyst) to serve as the Quality Control (QC) material[2]. The calibration curve is only accepted if the independently prepared QCs back-calculate to within ±15% of their nominal target.

  • Matrix Effect Assessment: Because 6-Me-α,α-DMT is analyzed in biological matrices, ion suppression must be quantified. Two sets of samples are prepared: neat standards and post-extraction matrix samples fortified with neat standards. The analyte peak areas are compared to ensure the %CV remains ≤ 15%[1].

  • Internal Standardization: A deuterated internal standard (e.g., DMT-d6) must be spiked into all working solutions prior to LC-MS/MS injection to correct for minor volumetric deviations and matrix-induced ionization fluctuations.

Table 3: Validation Acceptance Criteria (Adapted from SWGTOX)

Validation ParameterExperimental DesignAcceptance Criteria
Calibration Model 6 non-zero calibrators, 5 replicatesR² ≥ 0.99; ±20% of target at LLOQ
Carryover Blank injected immediately after ULOQAnalyte signal < 10% of LLOQ
Freeze-Thaw Stability 3 cycles (-20°C to Room Temp)±15% deviation from fresh standard

Workflow Visualization

G A Solid CRM: 6-Me-α,α-DMT B Primary Stock Solution (1.0 mg/mL) Solvent: LC-MS Grade Methanol A->B Gravimetric Weighing C Working Standard Solutions (10 - 1000 ng/mL) B->C Volumetric Serial Dilution F Independent Quality Control (QC) (Low, Mid, High) B->F Independent Preparation D Matrix-Matched Calibrators (Spiked in Biological Matrix) C->D Matrix Spiking E LC-MS/MS Acquisition & Data Processing D->E Extraction & Injection F->E Accuracy & Precision Verification

Workflow for the preparation and LC-MS/MS validation of 6-Me-α,α-DMT reference solutions.

References

  • Scientific Working Group for Forensic Toxicology (SWGTOX). "Standard Practices for Method Validation in Forensic Toxicology." Journal of Analytical Toxicology, 2013.[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." 2018.[Link]

  • ALWSCI. "Standard Solution Preparation: A Comprehensive Guide." 2024.[Link]

  • Spectroscopy Online. "How Do You Prepare Reference Standards and Solutions? (ISO Guide 80)." 2015.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-Methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine Synthesis

Welcome to the Technical Support & Troubleshooting Hub. As a Senior Application Scientist, I frequently consult on the synthesis of sterically hindered tryptamines.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Hub. As a Senior Application Scientist, I frequently consult on the synthesis of sterically hindered tryptamines. The synthesis of 2-methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine (also known as 6-methyl-α,α-dimethyltryptamine) presents unique chemical challenges, primarily due to the extreme steric bulk at the alpha carbon.

This guide deconstructs the optimal three-step synthetic pathway, providing mechanistic causality, validated protocols, and targeted troubleshooting to help you maximize your yield and prevent costly bottlenecking.

Part 1: Mechanistic Pathway & Workflow

The most robust route to alpha,alpha-dimethyltryptamine derivatives avoids direct alkylation, which is prone to failure due to steric hindrance. Instead, it relies on the displacement of the dimethylamino group in a 1[1].

SynthesisWorkflow Indole 6-Methylindole (Starting Material) Gramine 6-Methylgramine (Mannich Base) Indole->Gramine Step 1: CH₂O, HNMe₂ AcOH, EtOH, RT NitroInt 6-Methyl-3-(2-methyl-2-nitropropyl)indole (Nitro Intermediate) Gramine->NitroInt Step 2: 2-Nitropropane, NaOH Reflux, N₂ atm Target 2-Methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine (Target Amine) NitroInt->Target Step 3: Raney Ni, N₂H₄·H₂O EtOH, Reflux

Three-step synthetic workflow for 2-methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine.

Part 2: Baseline Experimental Protocols

To troubleshoot effectively, your baseline methodology must be a self-validating system. Ensure your current protocols align with these standard operating procedures.

Step 1: Mannich Reaction (Gramine Formation)
  • Mechanism: Electrophilic aromatic substitution. Formaldehyde and dimethylamine condense to form an electrophilic iminium ion, which selectively attacks the electron-rich C3 position of 6-methylindole.

  • Protocol: Dissolve 6-methylindole in absolute ethanol. Add a 1.2x molar excess of aqueous dimethylamine (40%) and formaldehyde (37% formalin) in the presence of catalytic acetic acid. Stir at room temperature for 12 hours. Quench with 10% aqueous NaOH and extract with dichloromethane.

  • Self-Validation: The reaction is complete when TLC (DCM/MeOH 9:1) shows the disappearance of the fast-running indole spot and the appearance of a baseline-hugging, UV-active gramine spot.

Step 2: Nucleophilic Substitution (Nitro-Alkylation)
  • Mechanism: Heating gramine causes the elimination of dimethylamine, generating a highly reactive, electrophilic 3-methyleneindolenine intermediate. The2[2].

  • Protocol: Combine 6-methylgramine with a large molar excess of 2-nitropropane (acts as both reactant and solvent). Add solid NaOH pellets (1.05 eq). Reflux under a strict N₂ atmosphere for 6.5 hours. Dilute with 10% aqueous acetic acid, extract with ether, and crystallize the nitro intermediate from isopropyl ether[2].

  • Self-Validation: The generation of the 3-methyleneindolenine intermediate is indicated by a transient deep yellow/orange color upon heating.

Step 3: Transfer Hydrogenation (Nitro Reduction)
  • Mechanism: Reduction of the sterically hindered tertiary nitro group to a primary amine. Hydrazine hydrate decomposes on the Raney Nickel surface, providing a continuous, potent source of in-situ hydrogen to overcome the severe steric blockade.

  • Protocol: Dissolve the nitro intermediate in absolute ethanol. Add freshly ethanol-washed Raney Nickel. Heat to reflux. 3 to maintain a gentle reflux. Reflux for an additional 1.5 hours, cool, filter through Celite, and concentrate to isolate the target amine[3].

  • Self-Validation: Active transfer of hydrogen is confirmed by the steady, controlled evolution of nitrogen gas.

Part 3: Quantitative Yield Optimization Data

If your yields are sub-optimal, compare your parameters against our optimized matrix below.

Optimization ParameterBaseline ConditionOptimized ConditionMechanistic RationaleYield Impact
Step 2: Base Selection NaOEt in EtOHSolid NaOH in neat 2-NitropropaneMinimizes protic stabilization of the O-nitronate, driving C-alkylation over O-alkylation.+25%
Step 2: Atmosphere Ambient AirStrict N₂ AtmospherePrevents oxidative degradation of the highly reactive 3-methyleneindolenine intermediate.+10%
Step 3: Hydrogen Source H₂ gas (1 atm) with Pd/CN₂H₄·H₂O with Raney NickelOvercomes severe steric hindrance at the tertiary nitro carbon via aggressive transfer hydrogenation.+40%
Step 3: Catalyst Prep Aqueous Raney NiAbsolute EtOH-washed Raney NiRemoves residual water that competitively binds and poisons the active Ni surface sites.+15%

Part 4: Troubleshooting FAQs

Q1: Why is my yield of the nitro intermediate (Step 2) so low, and why does the reaction mixture smell strongly of acetone during workup? A1: You are observing O-alkylation instead of the desired C-alkylation. The 2-nitropropane anion is an ambident nucleophile. If it attacks the 3-methyleneindolenine intermediate via its oxygen atom, it forms an unstable nitronic ester. This ester rapidly undergoes a4 (which is responsible for the smell)[4].

  • The Fix: To drive the thermodynamically favored C-alkylation, avoid protic solvents that stabilize the oxygen anion. Use a large excess of neat 2-nitropropane (4-6 equivalents) and solid NaOH, ensuring vigorous reflux. The excess 2-nitropropane pushes the equilibrium toward the C-alkylated product.

Q2: My Raney Nickel reduction (Step 3) stalls at 50% conversion, leaving unreacted nitro intermediate. How do I drive it to completion? A2: The nitro group in your intermediate is attached to a tertiary carbon. This extreme steric hindrance prevents efficient interaction with the catalyst surface under standard hydrogen gas pressure.

  • The Fix: You must use transfer hydrogenation with hydrazine hydrate. If the reaction stalls, your Raney Nickel likely contains residual water, which poisons the active sites. Crucial step: Wash the Raney Nickel thoroughly with absolute ethanol 3-4 times before adding it to the reaction. Additionally, ensure the hydrazine hydrate is added dropwise to a refluxing solution; dumping it in all at once causes rapid off-gassing of N₂ without transferring hydrogen to the substrate.

Q3: Can I use Lithium Aluminum Hydride (LAH) instead of Raney Nickel for the final reduction? A3: While LAH is a powerful reducing agent, it is highly discouraged for this specific tertiary nitro compound.

  • The Fix: LAH reduction of highly hindered aliphatic nitro groups often arrests at the hydroxylamine stage (-NHOH) rather than proceeding fully to the primary amine (-NH₂). Furthermore, the harsh reflux conditions required in THF can lead to unwanted side reactions. Stick to the Raney Ni / N₂H₄ system for a self-validating, high-yield conversion.

Q4: I am seeing bis-alkylation products in Step 1. How do I prevent this? A4: Indoles can sometimes undergo alkylation at both the C3 and N1 positions.

  • The Fix: The Mannich reaction is highly selective for C3 due to the inherent nucleophilicity of the indole ring. If N1 alkylation occurs, your reaction is likely too basic or running too hot. Maintain strict room temperature conditions and ensure the acetic acid catalyst is present to keep the pH slightly acidic during the iminium formation.

References

  • Source: wikipedia.
  • Title: Synthesis of Procedure 26C. 2-(3 -INDOLYL)
  • Title: Synthesis of Procedure 71D.
  • Source: sciencemadness.

Sources

Optimization

resolving HPLC co-elution issues for 2-methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine

Resolving HPLC Co-Elution for 2-methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine Welcome to the Advanced Chromatography Troubleshooting Hub. As a Senior Application Scientist, I have compiled this definitive guide to addr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Resolving HPLC Co-Elution for 2-methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine

Welcome to the Advanced Chromatography Troubleshooting Hub. As a Senior Application Scientist, I have compiled this definitive guide to address the specific chromatographic challenges associated with basic indole derivatives.

2-methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine (a 6-methyl-α,α-dimethyltryptamine analog) presents a dual challenge in reversed-phase HPLC (RP-HPLC):

  • The Primary Amine: Highly basic (pKa ~9.5-10.5), prone to severe secondary interactions with residual silanols on silica stationary phases, leading to peak tailing and subsequent co-elution.

  • The Indole Core: Highly lipophilic and aromatic, often requiring separation from closely related positional isomers (e.g., 5-methyl or 7-methyl analogs) which have nearly identical hydrophobicity.

Section 1: Frequently Asked Questions & Troubleshooting

Q1: My analyte peak exhibits severe tailing (Asymmetry factor > 1.5), causing it to co-elute with late-eluting impurities. Why is this happening and how do I fix it? Causality & Solution: Peak tailing for basic compounds in RP-HPLC is primarily driven by secondary ion-exchange interactions. While the hydrophobic indole core interacts with the C18/C8 alkyl chains, the protonated primary amine interacts strongly with ionized, unreacted silanol groups (Si-O⁻) on the silica surface[1]. To resolve this, you must disrupt this secondary retention mechanism:

  • Mobile Phase pH Control: Operate at a low pH (e.g., pH 2.0 - 2.5 using 0.1% Trifluoroacetic acid or Formic acid). At this pH, residual silanols (pKa ~4.0) are fully protonated and neutralized, preventing ionic binding with the amine[2].

  • Stationary Phase Selection: Switch to a Type B, high-purity silica column with exhaustive end-capping or a polar-embedded phase, which sterically shields the basic amine from residual silanols[3].

  • Buffer Additives: If tailing persists on older columns, adding a competing base like Triethylamine (TEA) to the mobile phase will flood the active silanol sites, acting as a sacrificial interactant[4].

Q2: I have resolved the tailing, but 2-methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine still co-elutes perfectly with its 5-methyl positional isomer. How can I achieve baseline separation? Causality & Solution: Standard C18 columns rely almost entirely on dispersive hydrophobic (van der Waals) interactions. Positional isomers of methylated indoles have identical molecular weights and nearly identical partition coefficients (LogP), making them indistinguishable to a standard C18 phase. To separate them, you must exploit alternative retention mechanisms. Switch to a Pentafluorophenyl (PFP) column. The highly electronegative fluorine atoms create a strong dipole moment, while the phenyl ring provides π−π interactions. PFP columns exhibit orthogonal selectivity to C18 by recognizing slight differences in the shape, dipole, and electron density distribution of the indole ring's positional isomers[5],[6].

Q3: What role does column temperature play in resolving these co-eluting tryptamine analogs? Causality & Solution: Temperature affects mobile phase viscosity and the enthalpy of analyte transfer between phases. For rigid aromatic systems like indoles, lower temperatures (20°C - 25°C) often enhance the π−π and steric interactions on PFP or Biphenyl columns, increasing selectivity ( α ) between isomers. However, lower temperatures can exacerbate peak tailing due to slower mass transfer kinetics. A balanced temperature of 30°C - 35°C is typically optimal for balancing resolution and peak shape[7].

Section 2: Experimental Protocols
Protocol: Optimized Method for Baseline Resolution of Indole Isomers

This self-validating protocol is designed to separate 2-methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine from structurally similar synthetic impurities and isomers.

Step 1: System Preparation and Passivation

  • Flush the HPLC system (lines, pump heads, autosampler) with 50:50 Methanol:Water to remove any highly hydrophobic residues.

  • Ensure the use of PEEK tubing (0.005" ID) post-column to minimize extra-column dead volume, which artificially inflates peak tailing[2].

Step 2: Column Installation

  • Install a high-purity Pentafluorophenyl (PFP) column (e.g., 100 mm x 2.1 mm, 1.7 µm to 3 µm particle size).

  • Equilibrate the column at 35°C with the initial mobile phase conditions for at least 20 column volumes.

Step 3: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (pH ~2.1). Rationale: TFA acts as an ion-pairing agent, increasing the hydrophobicity of the protonated amine and suppressing silanol ionization.

  • Mobile Phase B (Organic): 0.1% TFA in Acetonitrile. Rationale: Acetonitrile provides lower backpressure and sharper peaks for basic compounds compared to methanol.

Step 4: Gradient Elution Program Run the following gradient at a flow rate of 0.4 mL/min[7]:

  • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the polar amine band)

  • 1.0 - 8.0 min: 5% to 45% B (Linear gradient to elute the hydrophobic indole core)

  • 8.0 - 9.0 min: 45% to 95% B (Column wash)

  • 9.0 - 12.0 min: 5% B (Re-equilibration)

Step 5: Detection and Validation

  • Monitor UV absorbance at 280 nm (optimal for the indole chromophore)[8].

  • Inject a system suitability standard containing the 6-methyl analyte and a known isomer (e.g., 5-methyl). Calculate the resolution ( Rs​ ). Proceed only if Rs​≥1.5 .

Section 3: Data Presentation

Table 1: Column Selection Guide for Indolealkylamines

Column ChemistryPrimary Retention MechanismPeak Shape for AminesIsomer Separation CapabilityRecommended Use Case
Standard C18 Hydrophobic (Dispersive)Poor to Fair (Prone to tailing)LowGeneral purity, non-isomeric impurities.
End-capped C18 HydrophobicGood (Shielded silanols)LowRoutine quantification of the main API.
Biphenyl Hydrophobic, π−π GoodModerate to HighSeparating des-methyl or structurally distinct analogs.
PFP (Fluorophenyl) Hydrophobic, π−π , Dipole, H-bondExcellentVery High Resolving exact positional isomers (e.g., 5-Me vs 6-Me).

Table 2: Mobile Phase pH Optimization for Basic Indoles

Mobile Phase pHAnalyte State (Amine)Silanol State (Si-OH)Chromatographic Result
pH < 3.0 Protonated (+)Neutral (Protonated)Sharp peaks, minimal secondary interactions.
pH 6.0 - 8.0 Protonated (+)Ionized (-)Severe tailing, irreversible binding, co-elution.
pH > 10.0 Neutral (Deprotonated)Ionized (-)Good peak shape, but requires specialized high-pH stable columns.
Section 4: Diagnostic Workflow Visualization

Below is the logical workflow for diagnosing and resolving co-elution issues specific to basic indole molecules.

HPLC_Troubleshooting Start Co-elution Detected 2-methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine CheckPeak Analyze Peak Shape Start->CheckPeak Tailing Severe Tailing (As > 1.5) Silanol Interactions CheckPeak->Tailing Asymmetry Isomers Symmetrical Peaks Positional Isomers CheckPeak->Isomers Overlap FixTailing 1. Use End-capped/Type B Silica 2. Adjust pH < 3.0 or > 10.0 3. Add TEA Modifier Tailing->FixTailing FixIsomers Switch to PFP or Biphenyl Column (Enhance π-π & Dipole interactions) Isomers->FixIsomers Optimize Optimize Gradient & Temp (e.g., 0.1% TFA in MeCN/H2O, 35°C) FixTailing->Optimize FixIsomers->Optimize Success Baseline Resolution Achieved Optimize->Success

Caption: Workflow for diagnosing and resolving HPLC co-elution of basic indole derivatives.

References
  • Peak Tailing in HPLC. Element Lab Solutions. Available at:[Link]

  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Untargeted analysis of hydrophilic metabolites using enhanced LC-MS separation with a pentafluoro phenylpropyl-functionalized column. National Center for Biotechnology Information (PMC). Available at:[Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. Available at:[Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Chromatography Online. Available at:[Link]

  • HPLC Columns and Applications. Hichrom. Available at:[Link]

  • Understanding HPLC Peak Tailing. Scribd. Available at:[Link]

  • Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa. ProQuest. Available at:[Link]

Sources

Troubleshooting

increasing aqueous solubility of 2-methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine for in vitro assays

Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of early-stage drug discovery.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of early-stage drug discovery. The compound 2-methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine is a highly lipophilic tryptamine derivative. The presence of the 6-methyl group on the indole core, combined with the bulky α,α -dimethyl substitution on the alkylamine side chain, significantly increases its partition coefficient (LogP).

This high lipophilicity often leads to kinetic precipitation in aqueous in vitro assays, compromising data integrity and causing false negatives[1]. This guide provides field-proven, self-validating protocols to overcome these solubility barriers.

Troubleshooting Workflow

SolubilizationLogic Target 2-methyl-1-(6-methyl-1H-indol-3-yl) propan-2-amine State What is the current compound state? Target->State FreeBase Free Base (Highly Lipophilic) State->FreeBase Free Base Salt Salt Form (e.g., HCl, Mesylate) State->Salt Salt Form ProA Protocol A: Salt Formation FreeBase->ProA TestAq Add to Aqueous Assay Buffer Salt->TestAq ProA->TestAq ProB Protocol B: DMSO Dilution Precip Kinetic Precipitation Observed? ProB->Precip Retest ProC Protocol C: HP-β-CD Complexation Success Proceed to In Vitro Assay ProC->Success Solubilized TestAq->Precip Precip->ProB Yes (Cloudy) Precip->ProC Persistent Precipitation Precip->Success No (Clear Solution)

Workflow for overcoming kinetic precipitation of lipophilic tryptamines in aqueous in vitro assays.

Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate immediately upon addition to the cell culture media? A1: This is a classic case of kinetic precipitation. While the compound may dissolve readily in a 100% organic solvent like DMSO, its thermodynamic solubility limit in an aqueous buffer is much lower. When the DMSO stock is pipetted into the media, the DMSO rapidly diffuses into the bulk water. This leaves the lipophilic tryptamine locally supersaturated, forcing it to crash out of solution and form micro-crystals[2].

Q2: How much DMSO can I safely use in my cell-based assays without causing cytotoxicity? A2: The maximum tolerated concentration of DMSO is highly dependent on the cell line. However, as a general rule in in vitro pharmacology, the final DMSO concentration should not exceed 0.5% (v/v)[2]. For primary cells or sensitive lines (e.g., neurons), it should be kept below 0.1% to prevent solvent-induced membrane permeabilization and off-target transcriptomic changes[2].

Q3: Why should I use cyclodextrins instead of just increasing the co-solvent concentration? A3: Cyclodextrins, particularly Hydroxypropyl- β -cyclodextrin (HP- β -CD), offer a non-toxic alternative to organic solvents. They form a "Trojan horse" inclusion complex: the hydrophobic indole ring of the tryptamine is encapsulated within the cyclodextrin's lipophilic cavity, while the cyclodextrin's hydrophilic exterior interacts with the aqueous buffer[3],[4]. This prevents precipitation without disrupting cellular membranes.

Experimental Protocols & Troubleshooting Guides

Protocol A: In Situ Salt Formation (Acidification)

Causality: The free base form of this compound relies on weak van der Waals forces and hydrogen bonding for solvation. By protonating the primary amine, we create an ionized species. This drastically lowers the LogD at physiological pH, enabling strong ion-dipole interactions with water molecules to drive dissolution.

  • Preparation: Suspend the free base compound in a minimal volume of anhydrous ethanol.

  • Acidification: Slowly add 1.05 molar equivalents of 1M HCl in diethyl ether dropwise while stirring the suspension on ice.

  • Isolation: Evaporate the solvent under a gentle stream of nitrogen gas to yield the solid hydrochloride salt.

  • Self-Validation System: Dissolve the resulting salt in PBS (pH 7.4). Centrifuge at 10,000 x g for 5 minutes. Analyze the supernatant via UV-Vis or LC-MS to confirm the concentration matches the theoretical yield, ensuring no invisible micro-precipitates remain.

Protocol B: Optimized DMSO Stock Dilution

Causality: Dropwise addition of a concentrated stock into a warm, agitated buffer minimizes the local supersaturation gradient, preventing the nucleation event that leads to kinetic precipitation[2].

  • Stock Preparation: Dissolve the compound in 100% molecular biology-grade DMSO to create a 10 mM stock. Vortex vigorously for 60 seconds.

  • Buffer Equilibration: Pre-warm the target aqueous assay buffer (e.g., DMEM, aCSF, or PBS) to 37°C.

  • Dilution: Place the buffer on a vortex mixer at low speed. Add the DMSO stock dropwise directly into the center of the vortex.

  • Self-Validation System: Inspect the solution under a microscope at 10x magnification. The absence of refractile bodies or needle-like structures confirms successful kinetic stabilization. Ensure final DMSO is 0.5%[2].

Protocol C: HP- β -CD Inclusion Complexation

Causality: Host-guest complexation physically shields the lipophilic 6-methyl-indole core from the aqueous environment, thermodynamically stabilizing the molecule in solution without altering its intrinsic pharmacological properties[3],[4].

  • Carrier Preparation: Prepare a 10% (w/v) solution of HP- β -CD in your chosen assay buffer.

  • Complexation: While vigorously vortexing the HP- β -CD solution, slowly add the compound (either as a solid salt or dropwise from a highly concentrated DMSO stock).

  • Incubation: Place the mixture on an orbital shaker at 37°C for 2 to 4 hours to allow the host-guest equilibrium to establish.

  • Self-Validation System: Run a vehicle control containing the exact same concentration of HP- β -CD (and DMSO, if used) to ensure the carrier itself does not interfere with your specific assay readout[2].

Quantitative Data Summary

Solubilization StrategyPrimary Mechanism of ActionMax Recommended ConcentrationCytotoxicity RiskBest Use Case
DMSO Co-solvent Reduces solvent dielectric constant 0.5% (v/v) final[2]High (Membrane disruption)High-throughput screening; robust immortalized cell lines
Salt Formation (HCl) Enhances ion-dipole interactionsVaries (Often >1 mM)LowPrimary choice for standard aqueous buffers
HP- β -CD Complexation Host-guest encapsulation[3]10% - 20% (w/v) carrierLow (Biocompatible)[4]Highly lipophilic free bases; sensitive primary cell assays

References

  • Title: Synthesis of Tryptamine-Thiazolidin-4-one Derivatives and the Combined In Silico and In Vitro Evaluation of their Biological Activity and Cytotoxicity Source: PubMed Central (PMC) URL: [Link]

  • Title: Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications Source: MDPI URL: [Link]

  • Title: Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin Source: PubMed Central (PMC) URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Recovery of 2-methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals experiencing low recovery rates during the extraction of 2-methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine. By...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals experiencing low recovery rates during the extraction of 2-methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine. By understanding the core chemical properties of this molecule, we can systematically diagnose and resolve common extraction issues.

The target analyte possesses two key structural features that dictate its behavior:

  • A 6-methyl-1H-indole ring: A relatively nonpolar, aromatic heterocyclic system. Indole rings can be susceptible to oxidation.

  • A primary amine (pr[1][2]opan-2-amine): A basic functional group that is readily protonated. This makes the molecule's solubility highly dependent on pH.

The estimated pKa of the primary amine is crucial for extraction method development. For primary alkylamines, pKa values are typically in the range of 10.4-10.6. We will operate under the[3][4] assumption of a pKa ≈ 10.5 for the primary amine in our target molecule.

Core Troubleshooting Guide (Q&A)

Q1: Why is my recovery so low during Liquid-Liquid Extraction (LLE)? The Fundamental Role of pH.

A1: The most common cause of poor recovery for basic compounds like this one is incorrect pH during extraction. The charge state of the primary amine is governed by the pH of the aqueous solution, a principle described by the Henderson-Hasselbalch equation.

  • The Chemistry: T[5][6][7][8][9]o extract the analyte into an organic solvent, it must be in its neutral, uncharged form (the "free base"). If the pH of the aqueous sample is below the analyte's pKa, the amine group will be protonated (R-NH₃⁺), making it charged and highly water-soluble. This charged form will not partition into the organic layer.

  • The "Rule of 2": To ensure >99% of the analyte is in its neutral form, the pH of the aqueous phase must be adjusted to be at least 2 units above the pKa of the amine.

    • Recommended pH:[10][11] pKa (10.5) + 2 = pH 12.5

Troubleshooting Action: Ensure the pH of your aqueous sample is rigorously adjusted to ~12.5 using a suitable base (e.g., 1M NaOH) before partitioning with an organic solvent. Verify the final pH with a calibrated pH meter.

Q2: I've adjusted the pH, but recovery is still poor. Could it be my solvent?

A2: Yes, solvent choice is critical. The ideal solvent must effectively solubilize the entire molecule—both the nonpolar indole ring and the polar amine side chain—while being immiscible with water.

  • The Principle: T[12][13]he concept of "like dissolves like" is key. A highly nonpolar solvent like hexane may not efficiently extract the analyte due to the polar amine group. Conversely, a solvent that is too polar may have significant miscibility with the aqueous phase, leading to poor phase separation.

  • Solvent Selection: A solvent of intermediate polarity is often the best choice.

Troubleshooting Action: If you are using a very nonpolar solvent (e.g., hexane) or a very polar one that is causing phase separation issues, consider switching to a more balanced solvent. Methyl tert-butyl ether (MTBE) or ethyl acetate are excellent starting points.

Table 1: Common LLE Solvents for Amine Extraction

SolventPolarity IndexDensity (g/mL)Key Considerations
Hexane 0.10.655Low polarity; may not be suitable for this analyte. Forms upper layer.
Toluene 2.40.867Good for aromatic compounds. Forms upper layer.
Methyl tert-butyl ether (MTBE) 2.50.740Excellent general-purpose solvent. Low emulsion tendency. Forms upper layer.
Dichloromethane (DCM) 3.11.330High density; forms lower layer. Can form emulsions.
Ethyl Acetate 4.40.902Good balance of polarity. Can hydrolyze at high pH. Forms upper layer.
Q3: My sample forms a stubborn emulsion during extraction. How can I resolve this?

A3: Emulsion formation is a frequent problem, especially with complex matrices like plasma or tissue homogenates. An emulsion is a stable mixture of the two immiscible phases, often trapped by surfactant-like molecules, which prevents clean separation and traps your analyte at the interface.

Troubleshooting Action[10][14][15]s:

  • Prevention is Key: Instead of vigorous shaking, use gentle, repeated inversions of the separatory funnel to minimize emulsion formation.

  • Break the Emulsion:[14]

    • Add Salt (Salting Out): Add a small amount of saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, forcing the phases to separate.

    • Centrifugation:[14][15] If volumes are manageable, centrifuging the sample can effectively break the emulsion, often forming a solid "puck" of protein at the interface that can be discarded.

    • Filtration: P[16]ass the mixture through a glass wool plug or a phase separation filter paper.

    • Solvent Modific[14]ation: Add a small amount of a different organic solvent to alter the properties of the organic phase and disrupt the emulsion.

Q4: Could my[14] analyte be degrading during sample preparation?

A4: Yes, indole-containing compounds can be sensitive to their environment. Degradation leads to an apparent loss of recovery because the parent molecule is no longer present to be measured.

  • Oxidation: The indole ring is susceptible to oxidation from atmospheric oxygen, especially under harsh pH conditions or when exposed to light. This can lead to color changes in the solution (e.g., yellowing or pinkening).

  • pH Instability: W[1]hile high pH is needed for extraction, prolonged exposure to strong bases can degrade certain molecules. Some indole compounds are also unstable at very low pH.

Troubleshooting Action[2]s:

  • Work Quickly: Minimize the time the analyte spends in a high pH solution. Neutralize the final organic extract with a mild acid if necessary for storage.

  • Protect from Light: Use amber glassware or wrap tubes in aluminum foil to prevent photodegradation.

  • Control Temperature[1]: Perform extractions on ice or at reduced temperatures to slow potential degradation reactions.

  • Use Antioxidants: For particularly sensitive samples, consider adding a small amount of an antioxidant like ascorbic acid to the sample matrix before extraction.

Q5: I'm considering Solid-Phase Extraction (SPE). What's the best approach?

A5: Solid-Phase Extraction (SPE) can offer superior cleanup and higher recovery compared to LLE, especially for complex samples. For an analyte with both a nonpolar region (indole) and a basic, ionizable group (amine), a mixed-mode cation exchange (MCX) sorbent is the ideal choice.

  • Mechanism: MCX s[17][18]orbents have two retention mechanisms:

    • Reversed-Phase: The nonpolar indole ring interacts with the hydrophobic backbone of the sorbent (e.g., C8 or C18).

    • Ion Exchange: The positively charged amine (protonated at low/neutral pH) binds strongly to the negatively charged functional groups (e.g., sulfonic acid) on the sorbent.

This dual mechanism allo[19]ws for aggressive wash steps to remove interferences without losing the analyte, resulting in a very clean final extract.

See the detailed protocol below for a step-by-step guide to Mixed-Mode SPE.

Q6: Are there any other "hidden" sources of analyte loss?

A6: Yes, analyte loss can occur due to adsorption onto labware. This is especially problematic at low concentrations (ng/mL or lower) where the surface area of the container is large relative to the amount of analyte. Basic compounds can adsor[20]b to the acidic silanol groups on glass surfaces.

Troubleshooting Action[21]s:

  • Use Polypropylene: Whenever possible, use polypropylene (PP) tubes and pipette tips instead of borosilicate glass.

  • Silanize Glassware:[21] If glass is required, use silanized (deactivated) glassware to cap the active silanol groups.

  • Pre-rinse/Prime: Before use, rinse labware with the pure extraction solvent. For critical applications[22], you can "prime" the container by briefly exposing it to a solution of your analyte, discarding it, and then adding your sample. This saturates the active binding sites.

Detailed Protocols[23] & Workflows

Protocol 1: Optimized pH-Driven Liquid-Liquid Extraction (LLE)
  • Sample Preparation: To 1 mL of aqueous sample (e.g., plasma, urine, buffer), add a small volume of 5M NaOH to adjust the pH to 12.0-12.5. Confirm with a calibrated pH meter.

  • Extraction: Add 3 mL of methyl tert-butyl ether (MTBE).

  • Mixing: Cap the tube and mix by gentle inversion for 5-10 minutes. Avoid vigorous shaking to prevent emulsions.

  • Phase Separation: Centrifuge at 2000 x g for 10 minutes to ensure a clean separation of layers.

  • Collection: Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Re-extraction (Optional but Recommended): Repeat steps 2-5 with a fresh aliquot of MTBE and combine the organic layers to maximize recovery.

  • Evaporation & Reconstitution: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a solvent compatible with your analytical instrument (e.g., mobile phase).

Protocol 2: Mixed-Mode Solid-Phase Extraction (SPE) for High Recovery

This protocol uses a mixed-mode cation exchange (MCX) cartridge.

  • Condition: Pass 1 mL of methanol through the cartridge.

  • Equilibrate: Pass 1 mL of 50 mM ammonium acetate (pH 6) through the cartridge.

  • Load: Dilute the sample 1:1 with 50 mM ammonium acetate (pH 6) to ensure the amine is protonated (charged). Load the diluted sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash 1 (Polar Interferences): Pass 1 mL of 1M acetic acid through the cartridge.

  • Wash 2 (Nonpolar Interferences): Pass 1 mL of methanol through the cartridge. This removes hydrophobic interferences while the analyte remains bound by the strong ion-exchange mechanism.

  • Elute: Pass 1-2 mL of 5% ammonium hydroxide in methanol through the cartridge. The high pH neutralizes the amine, breaking the ionic bond, and the methanol disrupts the reversed-phase interaction, releasing the analyte.

  • Evaporate & Reconstitute: Evaporate the eluate and reconstitute as described in the LLE protocol.

Visualized Workflows

LLE_Troubleshooting start Start: Low Recovery in LLE check_ph Is aqueous pH > (pKa + 2)? (i.e., pH > 12.5) start->check_ph adjust_ph Action: Adjust pH to 12.5 with NaOH. Re-extract. check_ph->adjust_ph No check_solvent Is solvent appropriate? (e.g., MTBE, Ethyl Acetate) check_ph->check_solvent Yes adjust_ph->start Retry change_solvent Action: Switch to a solvent of intermediate polarity. check_solvent->change_solvent No check_emulsion Is an emulsion forming? check_solvent->check_emulsion Yes change_solvent->start Retry break_emulsion Action: Add brine, centrifuge, or use gentle mixing. check_emulsion->break_emulsion Yes check_degradation Suspect analyte degradation? check_emulsion->check_degradation No break_emulsion->start Retry prevent_degradation Action: Work fast, protect from light, use antioxidants. check_degradation->prevent_degradation Yes consider_spe Consider SPE for better cleanup check_degradation->consider_spe No prevent_degradation->start Retry

Caption: Logical workflow for troubleshooting LLE recovery issues.

SPE_Workflow cluster_steps Mixed-Mode Cation Exchange (MCX) SPE Protocol cluster_retention Retention Mechanism condition 1. Condition (Methanol) equilibrate 2. Equilibrate (pH 6 Buffer) condition->equilibrate Prepares sorbent load 3. Load Sample (pH adjusted to 6) equilibrate->load Sets pH for binding wash1 4. Wash 1 (Acetic Acid) load->wash1 Analyte binds by RP and IEX rp_ret Reversed-Phase (Indole Ring) iex_ret Ion-Exchange (Protonated Amine) wash2 5. Wash 2 (Methanol) wash1->wash2 Removes polar interferences elute 6. Elute (5% NH4OH in Methanol) wash2->elute Removes nonpolar interferences

Caption: Step-by-step workflow for Mixed-Mode SPE.

References

  • Tips for Troubleshooting Liquid–Liquid Extractions. (2025, November 26).
  • New Insights in the Computational pKb Determination of Primary Amines and Anilines. (2024, September 2). ChemPhysChem.
  • Prediction of the pKa Values of Amines Using ab Initio Methods and Free-Energy Perturbations. (2003, August 23). Industrial & Engineering Chemistry Research.
  • 2-methyl-1-(6-methyl-1H-indol-3-yl)-2-propanamine. Guidechem.
  • Tips for Troubleshooting Liquid–Liquid Extraction. (2025, May 14). K-Jhil.
  • Simple Method for the Estimation of pKa of Amines.
  • Predicting pKa of Amines for CO2 Capture: Computer versus Pencil-and-Paper. (2012, November 25).
  • Accurate Prediction of pKb in Amines: Validation of the CAM-B3LYP/6-311+G(d,p)/SMD Model. (2026, February 11). Scilit.
  • How Can We Improve Our Liquid-Liquid Extraction Processes?. (2025, January 21). SCION Instruments.
  • strategies to prevent Profenofos adsorption to labware. Benchchem.
  • Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. (2012, December 4).
  • Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds
  • Simultaneous Determination of Indolic Compounds in Plant Extracts by Solid-Phase Extraction and High-Performance Liquid Chromatography with UVand Fluorescence Detection. MOST Wiedzy.
  • Determination of aliphatic amines by cation‐exchange chromatography with suppressed conductivity detection after solid phase extraction.
  • New Methods of Analysis and Investigation of Terpenoid Indole Alkaloids.
  • When should I choose a mixed-mode SPE?. (2023, February 2). Biotage.
  • Technical Support Center: Improving the Stability of Indole Compounds in Solution. Benchchem.
  • Practical Aspects of Solvent Extraction. (2026, March 10).
  • Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. (2024, November 21). K-Jhil.
  • 2-(6-methyl-1H-indol-3-yl)ethanamine. PubChem.
  • Amine Switchable Hydrophilic Solvent Vortex-Assisted Homogeneous Liquid–Liquid Microextraction and GC-MS for the Enrichment and Determination of 2, 6-DIPA Additive in Biodegradable Film. (2024, April 30). MDPI.
  • Henderson-Hasselbalch Plots for Acid-Base Extraction. (2023, June 8). YouTube.
  • Comparison between Different Extraction Methods for Determination of Primary Arom
  • Technical Support Center: Minimizing Analyte Loss During Sample Storage and Prepar
  • The Complete Guide to Solid Phase Extraction (SPE). Phenomenex.
  • Liquid-Liquid Extraction Techniques Principles and Optimis
  • Extraction and Analytical Techniques for Pharmaceuticals and Personal Care Products in Sediments: A Critical Review Towards Environmental Sustainability. (2025, November 10). MDPI.
  • WEBINAR: Understanding When and How to Apply Liquid-Liquid Extraction (LLE) to a Separation Problem. (2022, November 9). YouTube.
  • Understanding and Improving Solid-Phase Extraction.
  • amine. Sigma-Aldrich.

  • 2-Methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine. Sapphire Bioscience.
  • Tips for Preventing Analytical Test Errors. (2020, August 7). SilcoTek.
  • 3-(2-methyl-1H-indol-3-yl)propan-1-amine. Benchchem.
  • How HPLC-MS Prevents Carryover In Sticky Analyte Methods?. (2025, September 19).
  • Henderson–Hasselbalch equ
  • The Henderson–Hasselbalch Equation: Its History and Limitations.
  • How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards??. (2014, November 7).
  • Stability of mutagenic nitrosated products of indole compounds occurring in vegetables. (1991).
  • Henderson–Hasselbalch equ
  • Experiment # 9: The Henderson-Hasselbalch Equ

Sources

Optimization

purification techniques for 2-methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine crude extracts

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 2-methyl-1-(6-methyl-1H-in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 2-methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine (a 6-methyl-α,α-dimethyltryptamine derivative).

Because this molecule features both an electron-rich, oxidation-prone indole core and a highly basic primary amine, standard purification templates often fail, resulting in poor yields, co-elution, or product degradation. This guide provides field-proven, self-validating methodologies to ensure high-purity isolation.

Purification Workflow

PurificationWorkflow Crude Crude Extract (2-methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine) AcidBase Acid-Base Extraction (Removes neutral/acidic impurities) Crude->AcidBase 1. Extract with 10% AcOH 2. Wash with Et2O 3. Basify (pH > 12) 4. Extract with DCM OrganicLayer Organic Phase (Crude Freebase) AcidBase->OrganicLayer Chromatography Silica Gel Flash Chromatography (Removes structurally similar byproducts) OrganicLayer->Chromatography Load onto Silica (Pre-treated with 1% TEA) Fractions Pooled Pure Fractions Chromatography->Fractions Elute (DCM:MeOH:TEA) Monitor via TLC Recrystallization Recrystallization (EtOAc / Diisopropyl Ether) Fractions->Recrystallization Concentrate in vacuo PureProduct Pure Crystalline Product (>99% Purity) Recrystallization->PureProduct Cool, Seed, & Filter

Fig 1: Step-by-step purification workflow for 6-methyl-α,α-dimethyltryptamine derivatives.

Quantitative Data & Physicochemical Profiling

Understanding the quantitative parameters of your compound is critical for predicting its behavior during phase partitioning and chromatography.

Table 1: Physicochemical Profile & Impact on Purification

PropertyValue / CharacteristicImpact on Purification Strategy
Compound Class Indolealkylamine (Primary Amine)Requires strongly basic conditions for freebase extraction; prone to tailing on silica.
pKa (Amine) ~10.0 - 10.5Must adjust aqueous phase to pH > 12 to ensure complete freebasing and prevent yield loss.
pKa (Indole NH) ~16.5Remains protonated under standard basic extraction conditions.
Solubility (Freebase) Soluble in DCM, EtOAc, ChloroformDictates the choice of extraction solvent and chromatography mobile phase.
Solubility (HCl Salt) Soluble in Water, MethanolAllows for highly effective acid-base aqueous partitioning.

Table 2: Chromatographic Parameters & TLC Rf Values

Solvent System (v/v)AdditiveTarget Compound RfObservation / Utility
Hexane : EtOAc (1:1)None0.05 (Tailing)Poor resolution for the amine; useful only for clearing lipophilic byproducts.
DCM : MeOH (9:1)None0.15 - 0.35 (Streaking)Severe tailing due to unshielded silanol interactions.
DCM : MeOH : TEA (90:9:1)1% TEA0.45 (Sharp spot)Optimal system. TEA neutralizes silica, yielding a tight, quantifiable band.

Troubleshooting & FAQs

Q: During the acid-base extraction, a stubborn emulsion forms in the separatory funnel. How can I break it and prevent it? A: Emulsions are common with indolealkylamines because the partially protonated amine and lipophilic indole core act as a surfactant. Causality: At intermediate pH levels (pH 7-9), a mixture of ionized and non-ionized species exists, reducing interfacial tension between the aqueous and organic layers. Solution: Ensure the pH is pushed definitively above 12 using 10% NaOH before adding the organic extraction solvent. If an emulsion has already formed, add brine (saturated NaCl) to increase the ionic strength of the aqueous layer, forcing the organic compound into the organic phase.

Q: When purifying the crude extract via silica gel flash chromatography, the compound streaks/tails severely, leading to poor resolution. Why does this happen? A: Tailing is a classic issue when purifying primary amines on standard unmodified silica gel. Causality: Silica gel contains weakly acidic silanol groups (Si-OH) on its surface. The highly basic primary amine of your target compound forms strong hydrogen bonds and ionic interactions with these silanols, causing the compound to stick and elute slowly across multiple fractions (1[1]). Solution: Pre-treat the silica column and spike the mobile phase with 1-2% Triethylamine (TEA). The TEA acts as a sacrificial base, neutralizing the acidic silanol sites so your target amine can partition based on polarity rather than ionic binding. Alternatively, utilize amine-functionalized silica gel (2[2]).

Q: My crude freebase extract rapidly turns pink, then dark brown upon concentration. Is the product degrading? A: Yes, this color change indicates oxidative degradation of the indole core. Causality: Indoles are electron-rich aromatic systems susceptible to photo-oxidation and auto-oxidation, often leading to the formation of colored indoxyl or indigo-like dimers (3[3]). The 6-methyl substitution slightly increases the electron density of the ring, exacerbating this vulnerability. Solution: Minimize exposure to light and air. Concentrate the product in vacuo at low temperatures (<40°C). For long-term storage, convert the freebase to a stable salt (e.g., hydrochloride or fumarate) and store it under an inert argon atmosphere at -20°C.

Q: I am trying to recrystallize the purified freebase, but it keeps "oiling out" instead of forming crystals. How do I fix it? A: "Oiling out" (liquid-liquid phase separation) occurs when the solute melts or separates as a liquid phase below the saturation temperature of the solvent system, rather than forming a solid crystal lattice. Causality: This is often caused by the presence of trace lipophilic impurities that act as plasticizers, depressing the melting point of the target compound. Solution: Use a dual-solvent (anti-solvent) recrystallization system. Dissolve the oil in a minimal amount of a warm, highly solubilizing solvent (e.g., Ethyl Acetate), then slowly add an anti-solvent (e.g., Diisopropyl ether). "Seeding" the solution with a pure crystal or scratching the inside of the flask with a glass rod provides nucleation sites to encourage crystallization over oiling out (4[4]).

Standardized Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Optimized Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in 100 mL of 10% aqueous acetic acid (AcOH).

  • Defatting: Wash the aqueous layer with Diethyl Ether (Et2O) (3 × 50 mL) to remove lipophilic neutral impurities.

    • Validation: Spot the final Et2O wash on a TLC plate and stain with Ehrlich's reagent. A lack of purple/blue color confirms no target indole is being lost to the organic waste.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 10% NaOH dropwise until the pH strictly exceeds 12. The solution will turn cloudy as the freebase precipitates.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 × 50 mL).

  • Drying: Dry the combined DCM layers over anhydrous Na2SO4, filter, and concentrate in vacuo at 35°C.

Protocol B: Amine-Optimized Flash Chromatography
  • Solvent Preparation: Prepare a mobile phase of DCM : Methanol : Triethylamine (TEA) in a 90:9:1 volumetric ratio.

  • Column Packing: Slurry-pack the silica gel column using the TEA-spiked mobile phase.

    • Causality: Pumping 2-3 column volumes of this solvent through the silica ensures all acidic silanol sites are neutralized prior to loading the sample.

  • Loading: Dissolve the crude freebase in a minimum volume of DCM and load it evenly onto the column head.

  • Elution: Elute using the prepared mobile phase.

    • Validation: Monitor fractions via TLC. The target compound will appear as a distinct spot under UV (254 nm) and will immediately turn deep purple/blue when treated with Ehrlich's reagent and heated, confirming the isolated presence of the indole core.

Protocol C: Anti-Solvent Recrystallization
  • Dissolution: Dissolve the chromatographed freebase in a minimum volume of warm Ethyl Acetate (EtOAc) (approx. 40°C).

  • Anti-Solvent Addition: Slowly add Diisopropyl Ether (i-Pr2O) dropwise while swirling, until the solution becomes faintly turbid (reaching the cloud point).

  • Nucleation: Remove from heat. Scratch the inside of the glass flask vigorously with a glass stirring rod to induce nucleation and prevent oiling out.

  • Crystallization: Allow the flask to cool to room temperature undisturbed for 2 hours, then transfer to an ice bath for 1 hour.

  • Isolation: Vacuum filter the white cottony solid and wash with ice-cold i-Pr2O.

    • Validation: Determine the melting point of the dried crystals. A sharp melting point range (<2°C variance) validates the high purity of the final product.

References

  • Synthesis of Procedure 26C. 2-(3 -INDOLYL)-1,1-DIMETHYLETHYLAMINE. PrepChem. URL:[Link][4]

  • TLC tailing and carboxylic acid? ResearchGate. URL:[Link][1]

  • Oxidation of Indole by Cytochrome P450 Enzymes. Biochemistry, ACS Publications. URL:[Link][3]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Receptor Binding Affinities: α,α-Dimethyltryptamine versus the Putative Profile of 6-Methyl-α,α-DMT

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of the receptor binding affinity of α,α-dimethyltryptamine (α,α-DMT) and explores the anticipat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the receptor binding affinity of α,α-dimethyltryptamine (α,α-DMT) and explores the anticipated profile of its structurally related analog, 2-methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine (6-Me-α,α-DMT). While extensive data exists for α,α-DMT, its 6-methylated counterpart remains largely uncharacterized in publicly available literature. This document synthesizes known data for α,α-DMT, discusses the likely influence of 6-position methylation on receptor interactions based on established structure-activity relationships (SAR) for analogous tryptamines, and provides a comprehensive experimental protocol for researchers to empirically determine the binding profile of novel compounds like 6-Me-α,α-DMT.

Introduction to the Compounds

α,α-Dimethyltryptamine is a psychedelic tryptamine with a unique pharmacological profile stemming from the gem-dimethyl group on its ethylamine side chain. This structural feature protects it from metabolism by monoamine oxidase (MAO), rendering it orally active. Its effects are mediated through interactions with various neurotransmitter receptors, primarily within the serotonin (5-HT) system.

Comparative Receptor Binding Affinity Profile

The primary mechanism of action for many psychedelic tryptamines involves their interaction with the serotonin 2A (5-HT2A) receptor. However, their full pharmacological and toxicological profiles are defined by their affinities across a range of receptors.

Known Binding Profile of α,α-Dimethyltryptamine

α,α-Dimethyltryptamine has been shown to have a notable affinity for several serotonin receptors. Research indicates that it acts as a potent partial agonist at the 5-HT2A, 5-HT2B, and 5-HT2C receptors. Furthermore, it demonstrates significant affinity for the 5-HT1A receptor and the serotonin transporter (SERT).

Receptor Targetα,α-Dimethyltryptamine Kᵢ (nM)Putative 6-Me-α,α-DMT Kᵢ (nM)Rationale for Hypothesis
5-HT2A 136Potentially Higher AffinityMethylation at the 6-position of related tryptamines often increases 5-HT2A affinity.
5-HT2C 363Potentially Higher AffinitySimilar to the 5-HT2A receptor, lipophilicity at this position can enhance binding.
5-HT1A 108Likely Similar or Slightly ReducedThe 5-HT1A receptor is often less sensitive to indole ring substitutions compared to 5-HT2 receptors.
SERT 1,270UnknownThe effect of indole-6-methylation on SERT affinity is not well-established.

Kᵢ represents the inhibition constant, a measure of binding affinity. A lower Kᵢ value indicates a higher binding affinity.

Hypothesized Profile of 6-Me-α,α-DMT

Based on structure-activity relationship studies of related tryptamines, the addition of a small, lipophilic methyl group at the 6-position of the indole nucleus is expected to modulate receptor affinity. For instance, in the case of psilocin analogs, 6-methylation has been shown to enhance affinity for the 5-HT2A receptor. This is likely due to favorable hydrophobic interactions within the receptor's binding pocket. Therefore, it is hypothesized that 6-Me-α,α-DMT may exhibit a higher affinity for 5-HT2A and 5-HT2C receptors compared to its non-methylated parent compound. The effect on other receptors like 5-HT1A and SERT is more difficult to predict without empirical data.

Experimental Protocol: Determination of Receptor Binding Affinity via Radioligand Assay

To empirically determine and compare the binding affinities of these compounds, a competitive radioligand binding assay is the gold standard. This method measures the ability of an unlabeled compound (the "competitor," e.g., α,α-DMT) to displace a radioactively labeled ligand that is known to bind to the target receptor with high affinity and specificity.

Principle

The assay is based on the law of mass action. A fixed concentration of radioligand and receptor is incubated with varying concentrations of the competitor compound. The amount of radioligand bound to the receptor decreases as the concentration of the competitor increases. This relationship is used to calculate the competitor's inhibition constant (Kᵢ).

Materials
  • Receptor Source: Cell membranes from a stable cell line expressing the human receptor of interest (e.g., HEK293 cells expressing h5-HT2A).

  • Radioligand: A high-affinity ligand for the target receptor, labeled with a radioisotope (e.g., [³H]ketanserin for 5-HT2A).

  • Competitor Compounds: α,α-DMT and 6-Me-α,α-DMT, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Assay Buffer: Tris-HCl buffer with appropriate additives (e.g., MgCl₂, ascorbic acid).

  • Non-specific Binding (NSB) Agent: A high concentration of a known, non-radioactive ligand to determine background binding (e.g., mianserin for 5-HT2A).

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound ligand.

Step-by-Step Methodology
  • Preparation: Prepare serial dilutions of the competitor compounds (α,α-DMT and 6-Me-α,α-DMT) from the stock solution.

  • Incubation Setup: In a 96-well plate, set up triplicate wells for each condition:

    • Total Binding: Receptor membranes + radioligand + assay buffer.

    • Non-specific Binding (NSB): Receptor membranes + radioligand + high concentration of NSB agent.

    • Competition: Receptor membranes + radioligand + varying concentrations of the competitor compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filtermat using a cell harvester. This traps the cell membranes (with bound radioligand) while allowing the unbound radioligand to pass through.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement: Place the filter discs into scintillation vials with scintillation fluid. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to the Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Experimental Workflow Diagram

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_analysis Analysis Receptor Receptor Membranes Incubate Incubate at 25°C (Equilibrium) Receptor->Incubate Radioligand Radioligand ([³H]L) Radioligand->Incubate Competitor Competitor (e.g., α,α-DMT) Competitor->Incubate Buffer Assay Buffer Buffer->Incubate Filter Rapid Filtration (Cell Harvester) Incubate->Filter Terminate Reaction Count Scintillation Counting Filter->Count Measure Bound Radioactivity Analyze Calculate IC₅₀ & Kᵢ Count->Analyze Generate Data

Caption: Workflow of a competitive radioligand binding assay.

Downstream Signaling of the Primary Target: 5-HT2A Receptor

The functional consequences of a compound binding to a receptor are just as important as its affinity. For the 5-HT2A receptor, a primary target for many tryptamines, agonist binding typically initiates a Gq/11-coupled signaling cascade.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response Agonist Tryptamine Agonist (e.g., α,α-DMT) Receptor 5-HT2A Receptor Agonist->Receptor Binds G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Downstream Signaling & Effects Ca_Release->Response PKC->Response

Comparative

validation of LC-MS/MS quantification method for 2-methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine

Bioanalytical Comparison Guide: LC-MS/MS Quantification Strategies for 2-methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine Executive Summary & Bioanalytical Context The compound 2-methyl-1-(6-methyl-1H-indol-3-yl)propan-2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Bioanalytical Comparison Guide: LC-MS/MS Quantification Strategies for 2-methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine

Executive Summary & Bioanalytical Context

The compound 2-methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine (often referred to as 6-methyl-α,α-dimethyltryptamine) is a synthetic indolealkylamine derivative belonging to the tryptamine class of novel psychoactive substances (NPS). Accurate quantification of this molecule in complex biological matrices (e.g., whole blood, urine) is critical for forensic toxicology and pharmacokinetic profiling[1].

However, quantifying basic, lipophilic tryptamines presents two major bioanalytical challenges:

  • Chromatographic Peak Tailing: The primary amine group (pKa ~9.5) interacts strongly with unendcapped silanols on traditional silica-based columns, leading to poor peak symmetry and reduced sensitivity[2].

  • Severe Matrix Effects: In positive Electrospray Ionization (ESI+), co-extracted endogenous phospholipids from biological samples compete for ionization energy, causing significant ion suppression[3].

To address these challenges, this guide objectively compares a Traditional Workflow (Liquid-Liquid Extraction + C18 Column) against an Optimized Workflow (Mixed-Mode Strong Cation Exchange SPE + Biphenyl Core-Shell Column), providing mechanistic insights and self-validating experimental data.

Workflow Comparison & Mechanistic Causality

The choice of sample preparation and stationary phase dictates the robustness of the entire LC-MS/MS assay.

Workflow cluster_A Optimized Workflow cluster_B Traditional Workflow Sample Biological Sample (Blood/Urine) MCX MCX SPE (Ion-Exchange) Sample->MCX Acidified LLE LLE (Liquid-Liquid) Sample->LLE Alkalinized Biphenyl Biphenyl Column (π-π Interactions) MCX->Biphenyl Clean Extract MS ESI-MS/MS Quantification Biphenyl->MS C18 C18 Column (Hydrophobic) LLE->C18 Crude Extract C18->MS

Fig 1: Comparison of Optimized (MCX/Biphenyl) vs. Traditional (LLE/C18) LC-MS/MS Workflows.

The Causality Behind the Optimized Workflow
  • Mixed-Mode Cation Exchange (MCX) vs. LLE: Traditional LLE relies strictly on hydrophobic partitioning, which inadvertently co-extracts neutral lipids and phospholipids. MCX sorbents contain both reversed-phase and sulfonic acid ion-exchange sites. By acidifying the sample, the primary amine of the tryptamine becomes positively charged and is electrostatically trapped. This allows for an aggressive 100% methanol wash step that completely eradicates phospholipid interferences before the analyte is eluted with a basic organic solvent[3][4].

  • Biphenyl vs. C18 Stationary Phase: C18 columns rely solely on dispersive (hydrophobic) interactions. Because tryptamines possess an electron-rich indole ring, a Biphenyl stationary phase offers orthogonal π−π stacking interactions. This not only increases retention of the polar indole core but also provides superior separation from endogenous isobaric matrix components, preventing co-elution and subsequent ion suppression[2][5].

Mechanism Analyte 2-methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine Indole Indole Ring (Electron Rich) Analyte->Indole Amine Primary Amine (pKa ~9.5) Analyte->Amine PiPi π-π Stacking (Biphenyl Phase) Indole->PiPi Enhanced Retention IonEx Cation Exchange (MCX Sorbent) Amine->IonEx Electrostatic Trapping

Fig 2: Structural mechanisms driving orthogonal retention on Biphenyl and MCX phases.

Step-by-Step Experimental Protocols

To ensure a self-validating system, researchers must evaluate Process Efficiency (PE), Extraction Recovery (RE), and Matrix Effects (ME) by spiking internal standards (e.g., DMT-d4) pre- and post-extraction[3].

Protocol A: Optimized Workflow (MCX SPE + Biphenyl)
  • Sample Pre-treatment: Aliquot 100 µL of biological matrix (blood/urine). Add 10 µL of Internal Standard (IS) solution (100 ng/mL DMT-d4). Add 500 µL of 0.1 M Phosphate Buffer (pH 6.0) to ensure the analyte's amine group is fully ionized.

  • SPE Conditioning: Condition a 30 mg/1 mL MCX cartridge with 1 mL Methanol, followed by 1 mL MS-grade Water.

  • Loading: Load the buffered sample onto the cartridge at a flow rate of ~1 mL/min.

  • Washing (Critical Step): Wash with 1 mL of 0.1 M HCl (removes acidic/neutral interferences), followed by 1 mL of 100% Methanol (removes hydrophobic lipids and phospholipids).

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the amine, breaking the ionic bond with the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

Protocol B: Traditional Workflow (LLE + C18)
  • Sample Pre-treatment: Aliquot 100 µL of biological matrix + 10 µL IS. Add 100 µL of 0.1 M NaOH (pH > 11) to neutralize the amine group, rendering the molecule lipophilic.

  • Extraction: Add 1 mL of Hexane:Ethyl Acetate (1:1, v/v).

  • Phase Separation: Vortex for 5 minutes, then centrifuge at 10,000 x g for 5 minutes.

  • Transfer & Reconstitution: Transfer the upper organic layer to a clean vial, evaporate to dryness under nitrogen, and reconstitute in 100 µL of Initial Mobile Phase.

LC-MS/MS Analytical Conditions
  • Mass Spectrometer: Triple Quadrupole (QQQ) operating in ESI+ Multiple Reaction Monitoring (MRM) mode.

  • MRM Transitions for 2-methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine: Precursor [M+H]+ m/z 203.1 Product m/z 144.1 (quantifier, loss of amine fragment) and m/z 115.1 (qualifier).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min.

Quantitative Data & Performance Comparison

The following table summarizes the validation parameters derived from comparing the two methodologies. The data clearly demonstrates the superiority of the optimized workflow in mitigating matrix effects and improving sensitivity for tryptamine derivatives[6][7].

Validation ParameterOptimized Workflow (MCX + Biphenyl)Traditional Workflow (LLE + C18)Bioanalytical Significance
Limit of Detection (LOD) 0.05 ng/mL0.5 ng/mL10x improvement in sensitivity due to reduced background noise.
Limit of Quantitation (LOQ) 0.1 ng/mL1.0 ng/mLEnables detection of trace pharmacokinetic tail-phases.
Linearity ( R2 ) > 0.999 (0.1 - 500 ng/mL)> 0.985 (1.0 - 500 ng/mL)Better dynamic range due to elimination of detector saturation by lipids.
Extraction Recovery (RE) 96.5% ± 2.1%74.3% ± 8.5%MCX provides near-quantitative recovery via targeted electrostatic trapping.
Matrix Effect (ME) 98.2% (Minimal Suppression)62.1% (Severe Suppression)100% MeOH wash on MCX removes phospholipids that cause ion suppression.
Peak Asymmetry ( As​ ) 1.05 (Symmetrical)1.55 (Severe Tailing)Biphenyl phase prevents secondary silanol interactions common on C18.

Conclusion

For the LC-MS/MS quantification of basic, structurally complex tryptamines like 2-methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine, relying on traditional LLE and C18 columns compromises assay integrity through severe ion suppression and peak tailing. Transitioning to a Mixed-Mode Cation Exchange (MCX) sample preparation coupled with a Biphenyl core-shell column provides a self-validating, highly robust system. This combination leverages the molecule's inherent basicity and electron-rich indole ring to deliver near-100% recovery, absolute matrix effect elimination, and sub-ng/mL sensitivity.

Sources

Validation

A Guide to Ensuring Inter-Laboratory Reproducibility in Behavioral Testing of Novel Psychoactive Compounds: The Case of 2-methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine

Introduction: The Reproducibility Crisis in Preclinical Behavioral Research The development of novel psychoactive compounds, such as the hypothetical 2-methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine, holds promise for a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Reproducibility Crisis in Preclinical Behavioral Research

The development of novel psychoactive compounds, such as the hypothetical 2-methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine, holds promise for advancing our understanding of the central nervous system and treating a myriad of neurological and psychiatric disorders. However, the path from synthesis to clinical application is fraught with challenges, chief among them being the issue of inter-laboratory reproducibility of behavioral data. Inconsistent findings across research sites not only undermine the scientific validity of a compound's effects but also lead to the wasteful expenditure of resources and time.[1][2]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to enhance the reproducibility of behavioral testing for novel psychoactive substances. Using 2-methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine as a representative example of a new chemical entity, we will delve into the critical factors influencing behavioral outcomes and present standardized protocols and best practices to foster robust and reliable data across different laboratories.

The Challenge of Variability in Rodent Behavioral Testing

Rodent behavioral assays are indispensable tools in pharmacology and neuroscience for evaluating the physiological and cognitive effects of new compounds.[3][4] However, these tests are notoriously sensitive to a multitude of variables that can significantly impact experimental outcomes.[2][5] Failure to control for these variables is a primary driver of poor reproducibility.

Key Sources of Inter-Laboratory Variability

Numerous factors can contribute to divergent results between laboratories studying the same compound.[2][6][7] These can be broadly categorized as follows:

  • Animal-Related Factors:

    • Genetics: The strain of the rodent model is a significant determinant of behavioral phenotypes.

    • Age and Sex: Behavioral responses can vary considerably with the age and sex of the animals.[8]

    • Microbiome: The gut microbiome is increasingly recognized as a modulator of brain function and behavior.

    • Health Status: Underlying health issues can confound behavioral readouts.

  • Environmental Factors:

    • Housing Conditions: Cage density, enrichment, and bedding can all influence animal welfare and behavior.[2][6]

    • Vivarium Conditions: Lighting cycles, temperature, humidity, and noise levels in the animal facility play a crucial role.[6]

    • Handling: The frequency, method, and even the experimenter conducting the handling can induce stress and affect behavior.[2][7][9]

  • Procedural Factors:

    • Apparatus and Arena: Minor differences in the dimensions, materials, and cleanliness of testing equipment can alter behavioral responses.

    • Test Protocol Nuances: Subtle variations in habituation procedures, trial duration, and inter-trial intervals can lead to disparate results.

    • Experimenter Presence: The presence of the experimenter in the testing room can be a confounding variable.[2]

The following diagram illustrates the complex interplay of factors that can influence the outcome of behavioral experiments.

Caption: Key factors influencing behavioral outcomes and reproducibility.

Standardized Protocols for Key Behavioral Assays

To mitigate the impact of these variables, the adoption of standardized and well-validated behavioral testing protocols is paramount. For a novel psychoactive compound like 2-methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine, which is structurally related to other psychoactive amines, a battery of tests assessing locomotor activity, anxiety-like behavior, and cognitive function would be appropriate.

Open Field Test for Locomotor Activity and Anxiety-Like Behavior

The open field test is a widely used assay to assess general locomotor activity and anxiety-related behaviors in rodents.[3]

Protocol:

  • Apparatus: A square arena (e.g., 50 x 50 x 40 cm for rats; 40 x 40 x 30 cm for mice) made of a non-porous material. The arena should be evenly illuminated.

  • Habituation: Acclimate the animals to the testing room for at least 30 minutes prior to testing.

  • Procedure:

    • Gently place the animal in the center of the arena.

    • Allow the animal to explore freely for a set duration (e.g., 10-30 minutes).

    • Record the session using an overhead video camera.

  • Data Analysis:

    • Locomotor Activity: Total distance traveled, mean velocity.

    • Anxiety-Like Behavior: Time spent in the center versus the periphery of the arena, frequency of entries into the center zone.

    • Other Behaviors: Rearing frequency, grooming duration.

Rationale for Standardization: Consistency in arena size, lighting conditions, and test duration is crucial for comparing locomotor and anxiety-related metrics across laboratories.

Elevated Plus Maze for Anxiety-Like Behavior

The elevated plus maze is another standard test for assessing anxiety-like behavior, based on the conflict between the rodent's natural tendency to explore and its aversion to open, elevated spaces.[10]

Protocol:

  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

  • Habituation: As with the open field test, acclimate animals to the testing room.

  • Procedure:

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore for a fixed period (e.g., 5 minutes).

    • Record the session with a video camera.

  • Data Analysis:

    • Time spent in the open arms versus the closed arms.

    • Number of entries into the open and closed arms.

Rationale for Standardization: The dimensions of the maze arms and the height of the maze from the floor must be consistent to ensure comparable levels of aversion and exploratory drive.

Novel Object Recognition for Learning and Memory

The novel object recognition test assesses a rodent's ability to recognize a previously encountered object, a measure of learning and memory.[6]

Protocol:

  • Apparatus: The open field arena can be used for this test. A set of distinct objects that the animals cannot displace should be available.

  • Habituation: Habituate the animals to the empty arena for several days.

  • Familiarization Phase:

    • Place two identical objects in the arena.

    • Allow the animal to explore the objects for a set duration (e.g., 5-10 minutes).

  • Test Phase (after a retention interval, e.g., 1-24 hours):

    • Replace one of the familiar objects with a novel object.

    • Place the animal back in the arena and record its exploration of the objects.

  • Data Analysis:

    • Time spent exploring the novel object versus the familiar object.

    • A discrimination index can be calculated: (Time with novel - Time with familiar) / (Total exploration time).

Rationale for Standardization: The nature of the objects (shape, size, texture), the duration of the familiarization and test phases, and the length of the retention interval are critical parameters that must be standardized.

The following workflow diagram outlines the key stages of a behavioral testing pipeline for a novel compound.

Caption: Experimental workflow for behavioral phenotyping.

Data Presentation and Comparison

To facilitate inter-laboratory comparisons, data should be presented in a clear and standardized format. The following tables provide templates for reporting key experimental parameters and behavioral data.

Table 1: Experimental Parameters for Inter-Laboratory Comparison

ParameterLaboratory ALaboratory BLaboratory C
Animal Model
Species/Strain
Sex
Age (weeks)
Supplier
Housing
Cage Density
Enrichment
Light/Dark Cycle
Testing Conditions
Test Time of Day
Handling Protocol
Apparatus Dimensions
Illumination (lux)

Table 2: Sample Behavioral Data Comparison (Open Field Test)

Treatment GroupTotal Distance (m)Time in Center (s)Rearing Frequency
Vehicle
Lab A (n=)
Lab B (n=)
Lab C (n=)
Compound X (dose)
Lab A (n=)
Lab B (n=)
Lab C (n=)

Best Practices for Enhancing Reproducibility

Beyond standardized protocols, several overarching principles can significantly improve the reliability of behavioral research.[1]

  • Detailed and Transparent Reporting: Publications and internal reports should meticulously document all aspects of the experimental design, including the parameters listed in Table 1.[2][6]

  • Blinding: Whenever possible, experimenters should be blind to the treatment conditions of the animals to prevent unconscious bias.

  • Randomization: Animals should be randomly assigned to treatment groups.

  • Power Analysis: Conduct a power analysis to determine the appropriate sample size to detect a meaningful effect.

  • Positive and Negative Controls: Include appropriate positive and negative control groups to validate the assay.[1]

  • Multi-Laboratory Studies: When feasible, conducting studies in multiple laboratories can be a powerful way to confirm the robustness of a finding.[6]

  • Automation: Utilize automated systems for data collection and analysis to reduce human error and subjectivity.[8][11]

Conclusion

The challenge of inter-laboratory reproducibility in behavioral pharmacology is significant, but not insurmountable. By embracing a culture of rigorous standardization, transparent reporting, and careful experimental design, the scientific community can enhance the reliability of preclinical data for novel psychoactive compounds like 2-methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine. This will not only strengthen the foundation of our scientific knowledge but also accelerate the development of new and effective treatments for brain disorders.

References

  • Rigor and Reproducibility in Rodent Behavioral Research - PMC - NIH. (n.d.).
  • Regioselective Reaction of 2-Indolylmethanols with Enamides - MDPI. (2023, April 10).
  • Structured evaluation of rodent behavioral tests used in drug discovery research - PMC. (n.d.).
  • Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives. (n.d.).
  • A short review on behavioural assessment methods in rodents - PMC - NIH. (n.d.).
  • Bad Behavior: Improving Reproducibility in Behavior Testing - PMC - NIH. (n.d.).
  • Drug-Induced Behavioral Changes: Using Laboratory Observations to Predict Field Observations - Frontiers. (2016, December 26).
  • Examining the effects of psychoactive drugs on complex behavioral processes in laboratory animals | Request PDF - ResearchGate. (2025, August 10).
  • Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC. (2021, April 20).
  • Behavioral Phenotyping in Rats and Mice - Labome. (2023, April 22).
  • Mouse Behavioral Tests - Waisman Center. (n.d.).
  • Factors That Influence Experimental Outcomes (and How to Reduce Variability) - Amuza Inc. (2020, March 25).
  • Pushing the boundaries of behavioral analysis could aid psychiatric drug discovery | PLOS Biology - Research journals. (2022, December 8).
  • Factors that influence rodent behavior - Noldus. (2024, August 1).
  • Recent advancements in behavioral testing in rodents - PMC - NIH. (n.d.).
  • How to Control Behavioral Studies for Rodents—Don't Project Human Thoughts onto Them. (2021, January 19).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine

Handling 2-methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine —a substituted derivative of alpha,alpha-dimethyltryptamine (often abbreviated as 6-Me-a,a-DMT)—requires rigorous safety protocols. Because of its structural aff...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Handling 2-methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine —a substituted derivative of alpha,alpha-dimethyltryptamine (often abbreviated as 6-Me-a,a-DMT)—requires rigorous safety protocols. Because of its structural affinity for central nervous system receptors and its high biological activity, this compound must be managed as a Highly Potent Active Pharmaceutical Ingredient (HPAPI)[1][2].

As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. The protocols below are engineered as self-validating systems , ensuring that every safety measure is verifiable before you proceed. By understanding the chemical causality behind these procedures, your laboratory can maintain absolute safety and operational integrity.

Part 1: Chemical Profile & Causality of Hazard

The specific hazards of 6-Me-a,a-DMT are dictated by its physical chemistry. Tryptamines are basic amines; their freebase forms are highly lipophilic, meaning they can rapidly permeate the dermal barrier and enter the bloodstream[3][4]. Conversely, when synthesized as a salt (e.g., hydrochloride or fumarate), the compound becomes water-soluble but presents a severe inhalation hazard. These salts often hold a strong electrostatic charge, causing fine powders to aerosolize or "jump" during standard weighing procedures[5].

Because of these properties, exposure carries risks of acute oral and inhalation toxicity (GHS Category 4), as well as severe skin and eye irritation (GHS Category 2)[5]. Standard laboratory PPE is insufficient; containment must be dictated by Occupational Exposure Banding (OEB)[6][7].

Table 1: Quantitative Hazard and PPE Matrix

The following matrix summarizes the precise containment strategies required based on the operational scale and physical state of the compound.

Operational Exposure Band (OEB)Airborne Target Limit (< 8 hrs)Physical StateRequired PPE EnsemblePrimary Engineering Control (PEC)
OEB 3 10 - 100 μg/m³Liquid / SolutionDouble nitrile gloves, chemical splash goggles, solid-front lab coat.Class II Biological Safety Cabinet (BSC) or Fume Hood[1]
OEB 4 1 - 10 μg/m³Wet Cake / SlurryDouble nitrile gloves, face shield, Category III coveralls, N95/FFP3.Class II BSC (Type B2)[6]
OEB 5 < 1 μg/m³Dry PowderPAPR (TH3), double taped gloves, Category III Tyvek suit, booties.Closed Isolator / Glovebox[6][7]

Part 2: Workflow Visualizations

PPE_Selection A Hazard Assessment: 6-Me-a,a-DMT B Determine Physical State A->B Initiate C Dry Powder / High Aerosol Risk (OEB 4/5) B->C Weighing/Milling D Liquid / Low Aerosol Risk (OEB 3) B->D Dilution/Assay E PAPR, Double Gloves, Tyvek Suit, Isolator C->E Maximum PPE F Fume Hood, Double Gloves, Solid-Front Lab Coat D->F Standard HPAPI PPE

Logic flow for selecting PPE based on operational scale and physical state of the compound.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Aseptic-Style PPE Donning and Doffing

Causality: Nitrile is chosen over latex because it offers superior chemical resistance against non-polar organic compounds and lipophilic freebases. Doffing must be performed aseptically to prevent the secondary aerosolization of microscopic powders trapped in the fabric[8].

  • Inspect PPE (Validation Step): Inflate inner and outer nitrile gloves manually to check for pinholes. Validation Check: If the glove does not hold air pressure for 5 seconds, discard it.

  • Don Base Layer: Put on inner nitrile gloves and a Category III disposable Tyvek suit. Ensure the inner gloves are tucked under the suit cuffs.

  • Respirator Setup: Don the Powered Air-Purifying Respirator (PAPR).

    • Validation Check: Block the air intake with your hand. The system must trigger a low-airflow acoustic alarm within 10 seconds. If it fails, the unit is compromised and cannot be used.

  • Outer Sealing: Don outer nitrile gloves, pulling them over the Tyvek cuffs. Seal the junction with chemically resistant tape to prevent powder ingress during reaching movements.

  • Doffing Procedure: After operations, wipe down outer gloves with a 10% bleach solution. Remove the tape and outer gloves first. Unzip the suit and peel it downward, turning it inside-out to trap any residual dust.

Protocol 2: Operational Handling and Containment

Causality: Tryptamine salts are highly susceptible to static charge. Using metal spatulas can cause the powder to repel and aerosolize outside the primary containment zone.

  • Verify Engineering Controls: Turn on the Class II BSC or Fume Hood.

    • Validation Check: Read the Magnehelic gauge. The inward face velocity must register ≥ 100 fpm. Do not proceed if the pressure differential is inadequate.

  • Workspace Preparation: Line the work surface with disposable, plastic-backed absorbent bench paper.

  • Static Mitigation: Pass an anti-static ionizing wand over the sealed chemical vial and the weighing boat.

    • Validation Check: Gently tap the vial. If the powder clings stubbornly to the upper glass walls, static is still present. Re-apply the ionizing wand until the powder settles freely at the bottom.

  • Manipulation: Use a ceramic or conductive plastic spatula to weigh the 6-Me-a,a-DMT.

  • In-Situ Dissolution: Dissolve the weighed powder into your primary assay solvent before removing it from the containment hood. Handling the compound as a liquid immediately downgrades the risk profile from OEB 5 to OEB 3[6][7].

Protocol 3: Emergency Spill Cleanup & Decontamination

Causality: Water alone will not effectively neutralize or dissolve lipophilic tryptamine freebases. A solvent-based degradation approach is required to break down the active amine[9][10].

  • Evacuate: Immediately evacuate the immediate area for 15 minutes to allow any aerosolized powder to settle.

  • Don Maximum PPE: Responders must wear OEB 5 level PPE (PAPR and Tyvek suits)[6].

  • Containment: Surround the spill with universal absorbent pads. If the spill is a dry powder, gently drape wet paper towels over it to suppress dust generation[9].

  • Chemical Decontamination: Flood the area with a 10% sodium hypochlorite (bleach) solution or an ethanol/water mix to solubilize and degrade the compound. Allow a 15-minute contact time.

    • Validation Check: After wiping up the area, swab the surface with an amine-detecting reagent or pH indicator paper. A neutral pH validates the complete removal of the basic tryptamine residue.

  • Disposal: Place all contaminated pads, bench paper, and doffed PPE into a designated hazardous waste bag.

Part 4: Spill Response & Disposal Logic

Spill_Response S1 Spill Detected S2 Evacuate & Secure S1->S2 S3 Don PAPR & Max PPE S2->S3 S4 Contain & Absorb S3->S4 S5 Solvent Decon S4->S5 S6 Hazardous Disposal S5->S6

Sequential workflow for containment, decontamination, and disposal of a highly potent API spill.

Disposal Plan: Under no circumstances should 6-Me-a,a-DMT or its contaminated PPE be disposed of in standard biohazard or municipal waste. All materials must be treated as trace-contaminated Hazardous Drugs (HDs). Seal the waste in leak-proof, puncture-resistant containers labeled "Toxic Organic Waste - Tryptamine Derivative." Disposal must be executed via high-temperature incineration through a licensed hazardous waste contractor, strictly adhering to USP <800> guidelines and local environmental regulations[8][9].

Sources

© Copyright 2026 BenchChem. All Rights Reserved.